molecular formula C8H8O2 B2460618 3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2091699-63-5

3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2460618
CAS No.: 2091699-63-5
M. Wt: 136.15
InChI Key: SWXVUZAXPWUGDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic acid is a useful research compound. Its molecular formula is C8H8O2 and its molecular weight is 136.15. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-ethynylbicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-2-7-3-8(4-7,5-7)6(9)10/h1H,3-5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXVUZAXPWUGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC12CC(C1)(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Properties of 3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic acid (3-EBCP) represents a high-value pharmacophore in modern medicinal chemistry, embodying the "Escape from Flatland" paradigm. As a rigid,


-rich bioisostere of para-ethynylbenzoic acid, it offers a linear exit vector geometry while significantly improving metabolic stability and aqueous solubility. This guide provides a comprehensive analysis of its physicochemical profile, synthetic accessibility via Seyferth-Gilbert homologation, and utility as a bioorthogonal "click" chemistry handle in fragment-based drug discovery (FBDD) and proteolysis targeting chimeras (PROTACs).

Structural & Geometric Analysis

The bicyclo[1.1.1]pentane (BCP) core is the smallest of the bicyclic bridgehead systems, characterized by high strain energy (~65 kcal/mol) and a unique "inside-out" orbital overlap.

Geometric Parameters

Unlike the planar benzene ring (thickness ~3.4 Å), the BCP core is a three-dimensional cage. However, it maintains the critical 180° collinear exit vector required to mimic para-substituted arenes.

Parameterp-Ethynylbenzoic Acid3-Ethynyl-BCP AcidImpact on Drug Design
Core Geometry Planar (

)
3D Cage (

)
BCP improves solubility by disrupting crystal packing.
Diagonal Distance ~2.8 Å (C1-C4)~1.85 Å (C1-C3)BCP is a shorter spacer; may require linker adjustment.
Exit Vector Angle 180°180°Perfect geometric mimicry for receptor binding pockets.
Hybridization

(Aromatic)

(Aliphatic)
Increased fraction of

carbons (

) correlates with clinical success.
Electronic Profile

The C1-C3 bridgehead carbons in BCP exhibit high


-character, leading to shortened C-C bonds (~1.55 Å) and unique electronic transmission. The 3-ethynyl group exerts a strong inductive electron-withdrawing effect (-I) through the cage, influencing the acidity of the distal carboxylic acid via through-space field effects rather than resonance.

Physicochemical Properties[1][2][3][4][5][6][7]

Acidity (pKa)

The acidity of BCP-1-carboxylic acids is governed by the field effect of the substituent at the 3-position.

  • Parent BCP Acid pKa: ~4.48 (comparable to aliphatic acids).

  • 3-Ethynyl Effect: The ethynyl group is electron-withdrawing (

    
     hybridized carbon). Unlike benzoic acid derivatives where resonance effects dominate, the BCP core transmits electronic effects inductively.
    
  • Estimated pKa: 3.9 – 4.1 .

    • Mechanistic Insight: The dipole of the C-C

      
      C bond stabilizes the carboxylate anion at C1 through the cage, making 3-EBCP slightly more acidic than its unsubstituted parent and comparable to benzoic acid (pKa 4.2).
      
Lipophilicity (LogP) and Solubility

3-EBCP offers a distinct solubility advantage over its aromatic counterparts.

  • LogP: Predicted ~1.2 – 1.5.

    • Significantly lower than p-ethynylbenzoic acid (LogP ~2.6).

  • Solubility: The 3D character of the BCP cage disrupts the

    
    -
    
    
    
    stacking interactions common in planar aromatics, leading to higher aqueous solubility—a critical parameter for oral bioavailability.

Synthetic Accessibility

The synthesis of 3-EBCP is non-trivial due to the strain of the BCP core. The most robust route avoids direct nucleophilic substitution on the bridgehead and instead utilizes the Seyferth-Gilbert Homologation from a formyl precursor.

Synthetic Workflow (DOT Visualization)

Synthesis Propellane [1.1.1]Propellane Diacid BCP-1,3-dicarboxylic acid Propellane->Diacid 1. Radical Addn 2. Haloform MonoEster Methyl BCP-1-carboxylate 3-carboxylic acid Diacid->MonoEster MeOH, SOCl2 (Controlled) Alcohol 3-(Hydroxymethyl) BCP-ester MonoEster->Alcohol BH3·THF Reduction Aldehyde 3-Formyl-BCP-ester Alcohol->Aldehyde PCC or DMP Oxidation AlkyneEster Methyl 3-ethynyl BCP-1-carboxylate Aldehyde->AlkyneEster Ohira-Bestmann (Seyferth-Gilbert) FinalProduct 3-Ethynyl-BCP 1-carboxylic acid AlkyneEster->FinalProduct LiOH, THF/H2O Hydrolysis

Figure 1: Step-wise synthesis of this compound from [1.1.1]propellane precursor.

Detailed Protocol: Seyferth-Gilbert Homologation

This step is the critical junction for installing the alkyne handle.

Reagents:

  • Substrate: Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate.[1]

  • Reagent: Dimethyl 1-diazo-2-oxopropylphosphonate (Ohira-Bestmann reagent).[2]

  • Base: Potassium carbonate (

    
    ).
    
  • Solvent: Methanol (

    
    ).
    

Procedure:

  • Preparation: Dissolve the aldehyde substrate (1.0 equiv) in anhydrous MeOH (0.1 M) under

    
     atmosphere.
    
  • Addition: Cool to 0°C. Add

    
     (2.0 equiv) followed by the Ohira-Bestmann reagent (1.2 equiv).
    
  • Reaction: Stir at 0°C for 30 min, then warm to room temperature and stir for 4–16 hours. Monitor by TLC/LC-MS for the disappearance of the aldehyde.

  • Workup: Dilute with

    
    , wash with saturated 
    
    
    
    and brine. Dry over
    
    
    .
  • Purification: Silica gel chromatography (Hexanes/EtOAc) yields the methyl 3-ethynyl-BCP-carboxylate.

Validation: The appearance of a terminal alkyne proton triplet (~2.1-2.3 ppm) in


 NMR and a characteristic 

stretch (~2100 cm

) in IR confirms the transformation.

Applications in Drug Discovery[2][5][9][10][11][12]

Bioorthogonal "Click" Chemistry

The terminal ethynyl group serves as a sterically unencumbered handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This is particularly valuable for synthesizing PROTACs , where the BCP acts as a rigid, non-aromatic linker connecting the E3 ligase ligand and the protein of interest (POI) ligand.

Protocol: CuAAC Click Reaction

  • Components: 3-EBCP (Alkyne) + Azide-tagged Linker (

    
    ).
    
  • Catalyst:

    
     (5-10 mol%) + Sodium Ascorbate (20-50 mol%).
    
  • Solvent:

    
     (1:1) or 
    
    
    
    .[3]
  • Conditions: Stir at RT for 2-12 hours.

  • Outcome: Formation of a 1,4-disubstituted 1,2,3-triazole. The BCP core ensures the triazole projects the warhead in a defined vector, unlike flexible alkyl chains.

Metabolic Stability

Replacing a phenyl ring with BCP typically blocks oxidative metabolism (e.g., P450-mediated hydroxylation) because the bridgehead hydrogens are difficult to abstract (strong C-H bonds) and the cage is sterically bulky. This often results in:

  • Increased half-life (

    
    ).
    
  • Reduced clearance (

    
    ).
    

References

  • Stepan, A. F., et al. (2012).[4][5] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry. Link

  • Mykhailiuk, P. K. (2021).[3] "Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid." The Journal of Organic Chemistry. Link

  • Wiberg, K. B., et al. (2005). "Polar Substituent Effects in the Bicyclo[1.1.1]pentane Ring System: Acidities of 3-Substituted Bicyclo[1.1.1]pentane-1-carboxylic Acids." The Journal of Organic Chemistry. Link

  • Levchenko, V., et al. (2020). "Bicyclo[1.1.1]pentane-derived building blocks for click chemistry." European Journal of Organic Chemistry. Link

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[6] "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition. Link

Sources

The Emergence of 3-Ethynyl-Bicyclo[1.1.1]pentane-1-carboxylic Acid in Covalent Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for the identification of novel, high-quality chemical starting points for drug development.[1][2] This guide delves into the burgeoning field of covalent FBDD, a strategy that leverages the formation of a stable bond between a fragment and its protein target to achieve enhanced potency and prolonged duration of action.[3][4] We focus on the strategic design and application of a novel electrophilic fragment, 3-ethynyl-bicyclo[1.1.1]pentane-1-carboxylic acid (3-ethynyl-BCP acid), as a case study. This document will provide researchers, scientists, and drug development professionals with an in-depth technical overview of the core principles, experimental workflows, and data interpretation methodologies integral to employing such targeted covalent fragments in modern drug discovery campaigns.

Introduction: The Covalent Fragment Advantage in FBDD

Traditional FBDD identifies small molecules, or "fragments" (typically <300 Da), that bind to a biological target with low affinity.[1][5] These initial hits are then optimized through structure-guided chemistry to generate potent leads.[2] Covalent FBDD builds upon this paradigm by incorporating a reactive "warhead" into the fragment's structure.[6][7] This warhead is designed to form a covalent bond with a specific nucleophilic amino acid residue (e.g., cysteine, lysine) on the target protein.[7]

The "electrophile-first" approach, where libraries of reactive fragments are screened, has proven to be a viable method for discovering hits against previously challenging targets.[8][9] This strategy offers several key advantages:

  • Enhanced Potency: The formation of a covalent bond can overcome the weak affinities often observed with initial fragment hits.[10]

  • Prolonged Target Engagement: The irreversible nature of the interaction leads to a sustained pharmacological effect.[3]

  • Validation of Target Engagement: The covalent modification provides a definitive marker of target interaction, which can be unequivocally confirmed using techniques like mass spectrometry.[10]

The Anatomy of a Modern Covalent Fragment: 3-Ethynyl-BCP Acid

The rational design of a covalent fragment library is paramount to the success of a screening campaign.[4] The hypothetical fragment, 3-ethynyl-BCP acid, exemplifies a modern approach by combining a desirable scaffold with a precisely chosen reactive group.

The Bicyclo[1.1.1]pentane (BCP) Core: A Scaffold for "Escaping Flatland"

In recent years, medicinal chemists have sought to move away from flat, aromatic structures to improve the physicochemical properties of drug candidates.[11] The bicyclo[1.1.1]pentane (BCP) core has emerged as a valuable bioisostere for 1,4-disubstituted arenes, tert-butyl, and acetylenic groups.[12][13] Its rigid, three-dimensional structure can confer several benefits:

  • Improved Solubility: The increased sp³ character of the BCP core often leads to better aqueous solubility compared to its aromatic counterparts.[11]

  • Enhanced Metabolic Stability: The BCP scaffold can be less susceptible to metabolic degradation.[11]

  • Novel Chemical Space: The unique geometry of the BCP core allows for the exploration of new interactions within a protein binding pocket.[14]

The Ethynyl Group: A Tunable Covalent Warhead

The ethynyl (acetylene) group is a compact and versatile warhead for targeting nucleophilic residues, particularly cysteine.[15][16] Its reactivity can be modulated by the electronic properties of the scaffold to which it is attached.[17] Unlike bulkier warheads, the small size of the ethynyl group is less likely to disrupt the initial non-covalent interactions that govern the fragment's binding orientation.[17]

A Step-by-Step Workflow for Covalent Fragment Screening

The successful identification of potent and selective covalent inhibitors from a fragment library requires a robust and multi-faceted screening cascade. This workflow is designed to first identify binders and then rigorously validate their covalent interaction and selectivity.

Figure 1: A representative workflow for a covalent fragment-based drug discovery campaign.

Stage 1: Primary Screening for Initial Hit Identification

The initial screen aims to rapidly identify fragments that bind to the target protein from a larger library.[18] High-throughput biophysical techniques are well-suited for this purpose.

Technique Principle Throughput Protein Consumption
Differential Scanning Fluorimetry (DSF) Measures the change in protein melting temperature upon ligand binding.HighLow
Surface Plasmon Resonance (SPR) Detects changes in refractive index at a sensor surface when a ligand binds to an immobilized target.[19]HighLow
Microscale Thermophoresis (MST) Measures the movement of molecules in a temperature gradient, which changes upon ligand binding.[20]MediumVery Low

Protocol: Differential Scanning Fluorimetry (DSF)

  • Preparation: Prepare a solution of the target protein in a suitable buffer. Add a fluorescent dye that binds to hydrophobic regions of the protein.

  • Fragment Addition: Dispense the protein-dye mixture into a 96- or 384-well plate. Add individual fragments from the library to each well at a final concentration of 100-500 µM. Include appropriate controls (DMSO vehicle, known binder if available).

  • Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature of the plate.

  • Data Acquisition: Monitor the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the point at which the protein unfolds, exposing hydrophobic residues and causing an increase in fluorescence.

  • Hit Identification: Fragments that stabilize the protein will cause a positive shift in the Tm (ΔTm). A ΔTm of ≥ 2°C is typically considered a hit.

Stage 2: Orthogonal Validation and Reactivity Assessment

Hits from the primary screen must be validated using an orthogonal biophysical method to eliminate false positives.[5] Additionally, the intrinsic reactivity of the fragments should be assessed to deprioritize overly reactive compounds.

Orthogonal Validation Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY) can confirm direct binding of the fragment to the protein in solution.[19][20]

  • Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the binding event, including affinity (KD), enthalpy (ΔH), and stoichiometry (n).[21]

Protocol: Glutathione (GSH) Reactivity Assay

  • Incubation: Incubate the hit fragments with a physiological concentration of glutathione (GSH), a thiol-containing tripeptide, at 37°C.

  • Time Points: Remove aliquots from the incubation mixture at various time points (e.g., 0, 1, 2, 4, 6 hours).

  • LC-MS Analysis: Analyze the aliquots by liquid chromatography-mass spectrometry (LC-MS) to monitor the disappearance of the parent fragment and the appearance of the GSH-adduct.

  • Data Analysis: Calculate the half-life (t₁/₂) of the fragment in the presence of GSH. Fragments with very short half-lives may be promiscuously reactive and should be deprioritized.

Stage 3: Confirmation of Covalent Binding

Mass spectrometry (MS) is the gold standard for confirming covalent modification of the target protein.[6][22]

Covalent_Binding_Confirmation Protein Target Protein (Mass = M) Incubation Incubation Protein->Incubation Fragment Covalent Fragment (Mass = f) Fragment->Incubation Adduct Protein-Fragment Adduct (Mass = M + f) Incubation->Adduct Intact_MS Intact Protein MS Analysis Adduct->Intact_MS Digestion Proteolytic Digestion (e.g., Trypsin) Adduct->Digestion Peptides Peptide Mixture Digestion->Peptides LC_MSMS LC-MS/MS Analysis Peptides->LC_MSMS Modified_Peptide Identified Modified Peptide (Site of Modification) LC_MSMS->Modified_Peptide

Figure 2: Workflow for mass spectrometry-based confirmation of covalent binding and site identification.

Protocol: Intact Protein Mass Spectrometry

  • Incubation: Incubate the target protein with a 5-10 fold molar excess of the hit fragment for a defined period.

  • Desalting: Remove unbound fragment and buffer components using a desalting column.

  • LC-MS Analysis: Analyze the intact protein by LC-MS.

  • Data Analysis: Deconvolute the resulting mass spectrum. A mass shift corresponding to the molecular weight of the fragment confirms covalent binding.[23]

Protocol: Peptide Mapping Mass Spectrometry

  • Adduct Formation: Form the protein-fragment adduct as described above.

  • Denaturation, Reduction, and Alkylation: Denature the protein (e.g., with urea), reduce disulfide bonds (with DTT), and cap free cysteines (with iodoacetamide).

  • Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.[23]

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry (MS/MS).

  • Database Search: Search the MS/MS data against the protein sequence to identify peptides that have been modified by the fragment. The MS/MS spectrum will pinpoint the exact amino acid residue that has been covalently labeled.[24]

Hit-to-Lead Optimization: From Fragment to Drug Candidate

Once a covalent fragment hit has been validated and its binding site identified, the process of optimization begins. This involves synthesizing analogs of the initial hit to improve its potency, selectivity, and drug-like properties.[25] Structure-guided design, using X-ray crystallography or cryo-EM structures of the covalent complex, is invaluable at this stage to visualize how the fragment binds and to guide the design of more potent compounds.[21]

A key parameter to determine during optimization is the second-order rate constant of inactivation (k_inact/K_i), which provides a measure of the covalent binding efficiency.[9] This allows for a quantitative comparison of the potency of different analogs.

Conclusion

The use of novel, three-dimensional scaffolds like the bicyclo[1.1.1]pentane core, combined with tunable electrophilic warheads such as the ethynyl group, represents a significant advancement in covalent fragment-based drug discovery. The hypothetical 3-ethynyl-BCP acid serves as a compelling example of how rational fragment design can open up new avenues for targeting challenging proteins. By employing a rigorous, multi-stage screening and validation workflow, researchers can confidently identify and optimize novel covalent inhibitors, ultimately accelerating the development of new medicines.

References

  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC. (n.d.). National Center for Biotechnology Information.
  • Fragment Screening | Drug Discovery. (n.d.). Sygnature Discovery.
  • A three-stage biophysical screening cascade for fragment-based drug discovery. (2025, August 9). ResearchGate.
  • Fragment Screening & Fragment-Based Drug Design. (n.d.). Creative Biostructure.
  • Advancing Drug Discovery With Covalent Fragment Screening | Evotec. (2025, May 22). Evotec.
  • Biophysical screening in fragment-based drug design: a brief overview. (2019, February 6). Oxford Academic.
  • LC-MS based covalent fragment screening strategy. (n.d.). Domainex.
  • Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. (2023, January 27). PubMed.
  • Comprehensive fragment-based lead discovery solutions | Nuvisan, the Science CRO. (n.d.). Nuvisan.
  • Open-source electrophilic fragment screening platform to identify chemical starting points for UCHL1 covalent inhibitors. (2024, December 15). PubMed.
  • Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors - PMC. (n.d.). National Center for Biotechnology Information.
  • Acetylene Group, Friend or Foe in Medicinal Chemistry. (2020, February 7). ACS Publications.
  • DEVELOPMENT OF COVALENT FRAGMENTS FOR TARGETING CYSTEINE RESIDUES IN DRUG DISCOVERY. (n.d.). Life Chemicals.
  • Covalent fragment libraries in drug discovery. (2020, June 15). PubMed.
  • Optimized Covalent Fragment Library for Drug Discovery | IRBM Medicinal Chemistry. (2025, March 25). IRBM.
  • Fragment-based covalent ligand discovery - PMC. (2021, February 9). National Center for Biotechnology Information.
  • Fragment-Based Drug Discovery - 2024 Archive. (2024, April 3). Cambridge Healthtech Institute.
  • Next-Generation Heterocyclic Electrophiles as Small-Molecule Covalent MurA Inhibitors. (2022, November 29). MDPI.
  • Acetylene Group, Friend or Foe in Medicinal Chemistry. (2025, August 6). ResearchGate.
  • Fragment-Based Drug Discovery. (n.d.). Cambridge Healthtech Institute.
  • Covalent Inhibitors: To Infinity and Beyond | Journal of Medicinal Chemistry. (2024, June 24). ACS Publications.
  • Fragment-based lead discovery - Wikipedia. (n.d.). Wikipedia.
  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). (2021, June 24). ACS Publications.
  • Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor - PMC. (2026, January 29). National Center for Biotechnology Information.
  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) | The Journal of Organic Chemistry. (2021, June 24). ACS Publications.
  • Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. (n.d.). Royal Society of Chemistry.
  • Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. (2024, April 18). Frontiers.
  • Synthesis of Bicyclo[1.1.0]butanes from Bicyclo[1.1.1]pentanes. (n.d.). ChemRxiv.
  • Synthesis and Applications of Highly Functionalized 1-Halo-3-Substituted Bicyclo[1.1.1]pentanes. (2018, May 21). ResearchGate.
  • Fragment-based drug discovery: A graphical review - PMC. (2025, September 10). National Center for Biotechnology Information.

Sources

The Linear Lattice: Engineering Physicochemical Superiority with Rigid Bicyclo[1.1.1]pentane (BCP) Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: Escaping Flatland

In modern drug discovery, the "Escape from Flatland" is not merely a trend; it is a necessity for improving clinical success rates. Planar, aromatic-heavy scaffolds often correlate with poor solubility, high lattice energy, and rapid metabolic clearance.

This guide focuses on Bicyclo[1.1.1]pentane (BCP) , the premier saturated bioisostere for para-phenyl rings. Unlike flexible alkyl chains that introduce entropic penalties, BCPs are rigid, linear spacers . They maintain the precise exit vectors of a benzene ring while dramatically altering the physicochemical landscape of the molecule—increasing fraction sp³ (


), boosting solubility, and blocking metabolic soft spots.

Structural Mechanics: The Geometry of Rigidity

The primary hesitation in replacing a phenyl ring is the fear of altering the pharmacophore's spatial orientation. BCPs solve this through unique geometry.

Vector Fidelity and Distance

A 1,4-disubstituted phenyl ring presents substituents at a 180° angle. A 1,3-disubstituted BCP also presents substituents at exactly 180°.

However, the bridgehead distance differs:

  • Phenyl (C1–C4): ~2.8 Å[1]

  • BCP (C1–C3): ~1.85 Å

While the BCP cage is physically shorter, the effective "substituent-to-substituent" distance often remains within the tolerance of most binding pockets because the C-H bonds at the bridgehead are collinear.

Visualization: Phenyl vs. BCP Geometry

G cluster_0 Phenyl Scaffold (Planar) cluster_1 BCP Scaffold (3D Cage) Ph_C1 C1 Ph_C4 C4 (para) Ph_C1->Ph_C4 ~2.8 Å Distance π-Cloud Present BCP_C3 C3 (Bridgehead) Ph_C4->BCP_C3 Vector Angle: 180° (Identical) BCP_C1 C1 (Bridgehead) BCP_C1->BCP_C3 ~1.85 Å Distance No π-Cloud

Figure 1: Geometric comparison showing the conservation of exit vectors (180°) despite the contraction in bridgehead distance.

Physicochemical Tuning[2]

Replacing a phenyl ring with BCP fundamentally alters the solvation profile of the molecule.

Solubility and Lattice Energy

Aromatic rings stack efficiently in the solid state (


-

stacking), creating high lattice energy that must be overcome for dissolution. BCPs are 3D "cages" that disrupt this packing.
  • Mechanism: The BCP scaffold eliminates planarity, preventing the formation of tight crystal lattices.

  • Result: Aqueous solubility often increases by 10- to 100-fold .

Lipophilicity (LogD)

While BCP is a hydrocarbon, it typically lowers LogD compared to a phenyl ring because it has a smaller molecular volume and lacks the lipophilic surface area of the


-system.
Data Summary: Phenyl vs. BCP Performance[1][2][3][4][5][6]
Propertypara-Phenyl LinkerBCP LinkerImpact
Geometry Planar (2D)Rigid Cage (3D)Increases

Exit Vector 180°180°Preserves binding mode
Solubility Low (High Lattice Energy)High (Disrupted Packing)>50x Improvement
Metabolism High (Arene Oxidation)Low (Inert Cage)Extends

LogD HighModerate/LowImproves LLE (Ligand Lipophilicity Efficiency)

Metabolic Fortification

Aromatic rings are "metabolic magnets" for Cytochrome P450 enzymes, which attack the electron-rich


-system to form epoxides or phenols.
The Mechanism of Resistance

BCP linkers lack


-electrons. They are chemically inert to oxidative epoxidation. While the bridgehead C-H bonds can be oxidized, the activation energy is significantly higher than that of aromatic hydroxylation.

Metabolism cluster_phenyl Phenyl Metabolism (High Risk) cluster_bcp BCP Metabolism (High Stability) Ph_Start Phenyl Ring CYP CYP450 (Oxidation) Ph_Start->CYP AreneOx Arene Oxide (Reactive) CYP->AreneOx Phenol Phenol/Quinone (Clearance/Toxicity) AreneOx->Phenol BCP_Start BCP Linker CYP_Fail CYP450 BCP_Start->CYP_Fail No_React No Reaction (Metabolic Blockade) CYP_Fail->No_React Steric/Electronic Resistance

Figure 2: Metabolic pathways contrasting the oxidative susceptibility of phenyl rings vs. the inert nature of BCP.

Synthetic Protocol: Strain-Release Chemistry

Synthesizing BCPs requires handling [1.1.1]propellane , a highly strained precursor. The central bond of propellane is weak and electron-rich, susceptible to radical attack.

Methodology: Radical Addition (ATRA)

The most robust method for medicinal chemistry is Atom Transfer Radical Addition (ATRA) . This allows the installation of two different substituents across the bridgehead carbons.

Step-by-Step Protocol

Note: All steps must be performed in a fume hood due to the volatility of propellane.

Reagents:

  • [1.1.1]Propellane (approx.[2][3][4][5] 0.5 M in ether/THF)

  • Aryl/Alkyl Iodide (R-I)

  • Photoinitiator (e.g., Ir(ppy)₃ or simple UV light) or Radical Initiator (e.g., Et₃B)

Workflow:

  • Preparation: Charge a flame-dried Schlenk tube with the Aryl Iodide (1.0 equiv) and the photocatalyst (1 mol%).

  • Addition: Add the solution of [1.1.1]propellane (1.2 - 1.5 equiv) under nitrogen atmosphere.

  • Irradiation: Irradiate the mixture with Blue LED (450 nm) at room temperature.

    • Mechanism:[6] The R-I bond undergoes homolytic cleavage. The R• radical attacks the central bond of propellane. The resulting BCP radical recombines with the Iodine atom.

  • Workup: Concentrate the solvent carefully (volatile products).

  • Functionalization: The resulting 1-iodo-3-substituted BCP is a versatile intermediate. It can undergo:

    • Lithium-Halogen Exchange (to form the acid or ester).

    • Sonogashira coupling.

    • Nucleophilic displacement (if activated).

Synthesis Propellane [1.1.1]Propellane (Strained Precursor) Intermediate Iodo-BCP Intermediate (1-iodo-3-R-BCP) Propellane->Intermediate Strain Release (Radical Addition) Radical R-I (Aryl Iodide) + Blue LED Radical->Intermediate Product Final BCP Linker (Functionalized) Intermediate->Product Lithiation or Cross-Coupling

Figure 3: Synthetic workflow utilizing strain-release chemistry to access 1,3-disubstituted BCPs.

Case Study: Optimization of Darapladib Analogues

A definitive example of BCP utility is found in the optimization of Lp-PLA2 inhibitors (related to Darapladib).

  • Challenge: The lead compound contained a biaryl ether linkage that suffered from poor solubility and high lipophilicity (High PFI - Property Forecast Index).

  • Intervention: The central phenyl ring was replaced with a BCP linker.[7][6][8]

  • Outcome:

    • Solubility: Increased from <10 µM to >700 µM .

    • Permeability: Improved significantly due to the reduction in planar surface area.

    • Potency: Maintained within a 2-fold range of the aromatic parent, proving the vector fidelity of the BCP spacer.

References

  • Stepan, A. F., et al. (2012). "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry.

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry.

  • Denisenko, A., et al. (2021).[1] "Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert-Butyl Groups." PharmaBlock Whitepaper.

  • West, T. H., et al. (2024). "Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes." JACS Au.

  • Pattison, G. (2024).[9] "Assessing the rigidity of cubanes and bicyclo(1.1.1)pentanes as benzene bioisosteres." Bioorganic & Medicinal Chemistry.

Sources

Comparative Physicochemical Profile: 3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic Acid vs. Benzoic Acid

[1][2]

Executive Summary: The "Escape from Flatland" Paradigm

In modern medicinal chemistry, the transition from planar, aromatic scaffolds to three-dimensional, saturated bioisosteres is a critical strategy for improving drug-like properties—a concept widely known as "escaping from flatland."[2]

This guide provides a technical analysis comparing Benzoic Acid , the classical aromatic standard, with This compound (EBPA) , a rigid, saturated bioisostere. While Benzoic Acid relies on

1

Structural & Electronic Analysis

The solubility differences between these two compounds are rooted in their fundamental electronic and topological disparities.[1]

Topological Comparison
  • Benzoic Acid: Planar (2D).[1] The phenyl ring facilitates

    
    -
    
    
    stacking interactions in the crystal lattice, leading to high lattice energy which can oppose dissolution.
  • EBPA: Bicyclic/Saturated (3D).[1] The BCP core is a "cage" structure with bridgehead carbons.[1] It lacks

    
    -orbitals for stacking, reducing the lattice energy barrier to solvation.[1] The linear ethynyl group at the 3-position maintains the axial geometry characteristic of para-substituted benzenes.[1]
    
Electronic Effects & Acidity (pKa)

Solubility is heavily pH-dependent for ionizable compounds.[1]

  • Benzoic Acid (pKa ~4.2): The carboxylate anion is stabilized by resonance delocalization into the phenyl ring.[1]

  • EBPA (pKa ~4.8 - 4.9): The BCP core is inductively electron-withdrawing but lacks resonance stabilization capability.[1] Consequently, the resulting carboxylate is slightly less stable, making EBPA a weaker acid than benzoic acid.

    • Implication: At physiological pH (7.4), both acids are >99% ionized.[1] However, in acidic environments (e.g., stomach pH), EBPA will exist in its neutral, less soluble form at a slightly higher pH threshold than benzoic acid.[1]

Physicochemical Profile Data

The following table synthesizes computed and experimental data trends to highlight the solubility advantage of the BCP scaffold.

PropertyBenzoic Acid3-Ethynyl-BCP-1-COOH (EBPA)Impact on Developability
Formula C

H

O

C

H

O

Similar atom count; BCP has higher H/C ratio.[1]
MW ( g/mol ) 122.12136.15Negligible difference.[1]
Hybridization sp

(Aromatic)
sp

(Cage) + sp (Alkyne)
High Fsp

correlates with better solubility.[1]
LogP (Calc) ~1.87~0.87Critical: EBPA is ~1 log unit less lipophilic.[1]
pKa (Acid) 4.20~4.87EBPA is a slightly weaker acid.[1]
Aqueous Solubility ~3.4 g/L (25°C)> 35 g/L (Est.) BCP analogs typically show >10-50x solubility improvement.[1]
Metabolic Liability Oxidation (Ring)High StabilityBCP resists oxidative metabolism (CYP450).[1]

Technical Insight: The ~1 unit drop in LogP for EBPA is the primary driver for its superior solubility. The BCP cage does not pay the "desolvation penalty" that hydrophobic aromatic rings do when entering an aqueous environment.

Experimental Workflows

To rigorously validate the solubility advantage of EBPA in your specific context, use the following self-validating protocols.

Protocol: Thermodynamic Solubility (Shake-Flask Method)

This is the "gold standard" for equilibrium solubility.[1]

  • Preparation: Weigh excess solid EBPA (~5-10 mg) into a chemically resistant glass vial.

  • Solvation: Add 1.0 mL of buffer (pH 7.4 phosphate or 0.1 M HCl for intrinsic solubility).

  • Equilibration:

    • Agitate at 25°C for 24–48 hours using a rotary shaker.

    • Self-Validation: Check for undissolved solid visually.[1] If fully dissolved, add more solid until saturation is visible.[1]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated to prevent drug loss).

  • Quantification (HPLC-UV):

    • Inject supernatant onto a C18 column.[1]

    • Compare AUC (Area Under Curve) against a 5-point calibration curve of EBPA in DMSO.[1]

    • Calculation:

      
      [1]
      
Protocol: Potentiometric pKa Determination

Accurate pKa is essential for predicting LogD at physiological pH.[1]

  • Setup: Use a potentiometric titrator (e.g., Sirius T3).[1]

  • Titration: Dissolve ~1 mg EBPA in 0.15 M KCl (ionic strength adjustor).

  • Acid/Base Sweep: Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.

  • Data Analysis: Use the Bjerrum plot method to identify the inflection point where

    
    .[1]
    
    • Validation: Perform a reference titration with Benzoic Acid standard.[1] The value must fall within

      
      .[1]
      

Visualization of Logic & Workflows

The "Escape from Flatland" Solubility Logic

This diagram illustrates the mechanistic pathway by which the BCP scaffold improves solubility compared to the phenyl ring.[1]

BioisostereLogicPhenylPhenyl Ring (Benzoic Acid)BCPBCP Core (EBPA)Phenyl->BCPEscape from Flatland(Scaffold Hopping)Prop_PhenylPlanar (2D)High Lattice EnergyHigh Lipophilicity (LogP ~1.9)Phenyl->Prop_PhenylIntrinsic PropertiesProp_BCPRigid Cage (3D)Disrupted Crystal PackingLower Lipophilicity (LogP ~0.9)BCP->Prop_BCPBioisosteric ShiftResult_PhenylModerate SolubilityMetabolic LiabilityProp_Phenyl->Result_PhenylResult_BCPHigh Solubility (>10x)Metabolic StabilityProp_BCP->Result_BCP

Caption: Comparative logic flow demonstrating how the structural shift from Phenyl to BCP directly influences physicochemical outcomes.

Solubility Screening Workflow

A standardized decision tree for evaluating the solubility of novel BCP analogs.

SolubilityWorkflowStartCompound Synthesis(EBPA)KineticKinetic Solubility(DMSO Stock -> Buffer)Start->Kinetic High ThroughputCheckPrecipitation?Kinetic->CheckThermoThermodynamic Solubility(Solid -> Buffer)HighSolHigh Solubility(>100 µM)Check->HighSol NoLowSolLow Solubility(<10 µM)Check->LowSol YesHighSol->Thermo Optional ConfirmLowSol->Thermo Validation Phase

Caption: Step-wise screening workflow for validating solubility, moving from kinetic screening to thermodynamic confirmation.

References

  • Stepan, A. F., et al. (2012).[1][2] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry. Link[1]

  • Mykhailiuk, P. K. (2019).[1][3] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. Link

  • Denisenko, A., et al. (2021).[1] "Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid." The Journal of Organic Chemistry. Link[1]

  • Measom, N. D., et al. (2017).[1] "Improving Nonspecific Binding and Solubility: Bicycloalkyl Groups and Cubanes as para-Phenyl Bioisosteres." ChemMedChem. Link[1]

  • National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 14320623, 1-Ethynylbicyclo[1.1.1]pentane." Link[1]

Methodological & Application

Application Note: Functionalization of 3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic Acid Core

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic manipulation of 3-ethynylbicyclo[1.1.1]pentane-1-carboxylic acid (3-ethynyl-BCP-COOH) , a critical "bifunctional" scaffold in modern medicinal chemistry. As a bioisostere for para-substituted phenyl rings and internal alkynes, the bicyclo[1.1.1]pentane (BCP) core offers improved solubility, metabolic stability, and precise exit vector geometry. This application note provides validated protocols for orthogonal functionalization: amide coupling at the C-terminus and transition-metal-catalyzed coupling (CuAAC, Sonogashira) at the alkyne terminus.

Strategic Overview: The BCP Advantage

The BCP core is not merely a spacer; it is a physicochemical modulator. Replacing a phenyl ring with a BCP unit typically results in:

  • Increased Solubility: The 3D character disrupts planar stacking (π-π interactions).

  • Metabolic Stability: The bridgehead carbons are quaternary-like, resisting oxidative metabolism (e.g., P450 hydroxylation) compared to benzylic positions.

  • Vector Fidelity: The distance between C1 and C3 in BCP (approx. 1.85 Å) closely mimics the para-phenyl distance (approx. 2.8 Å when including exocyclic bonds), maintaining pharmacophore alignment.

The "Divide and Conquer" Synthetic Strategy

The 3-ethynyl-BCP-COOH scaffold presents two distinct reactive faces ("North" and "South"). Success depends on sequencing these reactions to avoid incompatibility.

  • Path A (C-Terminus First): Recommended when the alkyne is needed as a "Click" handle in the final step. Amide coupling is generally mild and leaves the terminal alkyne intact.

  • Path B (Alkyne First): Necessary if the target requires harsh conditions at the C-terminus later, or if the acid must remain free (requires protection/deprotection).

BCP_Strategy Start 3-Ethynyl-BCP-COOH (Core Scaffold) Amide Amide Coupling (C-Terminus) Start->Amide Path A (Direct) Ester Esterification (Protection) Start->Ester Path B (Protected) Click CuAAC / Sonogashira (Alkyne Terminus) Amide->Click Orthogonal FinalA Bioactive Conjugate A Click->FinalA Coupling Alkyne Functionalization Ester->Coupling Hydrolysis Hydrolysis/Amidation Coupling->Hydrolysis FinalB Bioactive Conjugate B Hydrolysis->FinalB

Figure 1: Divergent synthetic pathways for the bifunctional BCP core. Path A is preferred for rapid library generation.

Detailed Protocols

Protocol 1: C-Terminus Functionalization (Amide Coupling)

Objective: Coupling the carboxylic acid to a primary or secondary amine. Challenge: The bridgehead carbon (C1) is bulky (quaternary-like). Standard coupling reagents work, but reaction times may be longer than with benzoic acids.

Materials:

  • 3-ethynyl-BCP-COOH (1.0 equiv)

  • Amine partner (1.1 equiv)[1]

  • HATU (1.2 equiv) [Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium]

  • DIPEA (3.0 equiv) [N,N-Diisopropylethylamine]

  • Solvent: Anhydrous DMF or DMAc

Step-by-Step Procedure:

  • Activation: Dissolve 3-ethynyl-BCP-COOH (100 mg, 0.73 mmol) in anhydrous DMF (3 mL). Add DIPEA (380 µL, 2.2 mmol) followed by HATU (333 mg, 0.88 mmol).

    • Checkpoint: Stir for 5–10 minutes. The solution should turn slightly yellow/orange.

  • Coupling: Add the amine partner (0.80 mmol) in one portion.

  • Reaction: Stir at Room Temperature (RT) for 4–16 hours.

    • Note: Monitor by LCMS.[2] The BCP acid peak (MW ~136) should disappear. If conversion is slow (<50% at 4h), heat to 40°C.

  • Workup: Dilute with EtOAc (30 mL). Wash with 1M HCl (to remove unreacted amine/DIPEA), sat. NaHCO3, and brine.[1]

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Yield Expectation: 75–90%.

Protocol 2: Alkyne Functionalization (CuAAC "Click" Reaction)

Objective: Forming a 1,2,3-triazole linkage.[3] Context: This reaction is highly chemoselective and tolerates the free carboxylic acid if Path B is chosen (though usually performed on the amide from Protocol 1).

Materials:

  • BCP-Alkyne substrate (1.0 equiv)[1]

  • Azide partner (1.0–1.2 equiv)

  • CuSO4[4]·5H2O (0.1 equiv)

  • Sodium Ascorbate (0.5 equiv)

  • Solvent: tBuOH/H2O (1:1) or DMSO/H2O if solubility is poor.

Step-by-Step Procedure:

  • Setup: In a vial, dissolve the BCP-alkyne (0.5 mmol) and the azide (0.55 mmol) in tBuOH (2 mL).

  • Catalyst Prep: Prepare a fresh solution of Sodium Ascorbate (1M in water) and CuSO4 (0.5M in water).

  • Initiation: Add the CuSO4 solution (100 µL, 0.05 mmol) to the reaction vial, followed immediately by the Sodium Ascorbate solution (250 µL, 0.25 mmol).

    • Visual Cue: The mixture normally turns bright yellow or orange.

  • Reaction: Stir vigorously at RT for 2–12 hours.

    • Self-Validation: LCMS will show the mass of (Alkyne + Azide). The triazole proton typically appears at ~8.0 ppm in 1H NMR.

  • Workup: Dilute with water, extract with EtOAc. If the product contains the free acid, acidify the aqueous layer to pH 3 before extraction.

Protocol 3: Sonogashira Cross-Coupling

Objective: Forming a C(sp)–C(sp2) bond (Aryl-Alkyne). Critical Constraint: If using the free acid, 2+ equivalents of base are required to prevent catalyst poisoning by the carboxylate. However, ester protection (e.g., methyl ester) is strongly recommended for this step to improve yield and ease of purification.

Materials:

  • Methyl 3-ethynyl-BCP-carboxylate (1.0 equiv) [Protected form]

  • Aryl Iodide/Bromide (1.1 equiv)

  • Pd(PPh3)2Cl2 (0.05 equiv)

  • CuI (0.02 equiv)

  • Triethylamine (Et3N) or DIPEA (3.0 equiv)

  • Solvent: Anhydrous THF or DMF (degassed).

Step-by-Step Procedure:

  • Degassing: Place the Aryl Iodide (0.5 mmol), BCP-alkyne ester (0.5 mmol), and Pd catalyst (18 mg) in a dry vial. Seal and purge with Argon for 5 mins.

  • Solvent Addition: Add degassed THF (3 mL) and Et3N (210 µL).

  • Initiation: Add CuI (2 mg) last (under Argon flow).

    • Why? Adding CuI last prevents premature formation of copper acetylides before the Pd cycle is ready, reducing homocoupling (Glaser coupling) side products.

  • Reaction: Stir at RT (for Iodides) or 50°C (for Bromides) for 6–12 hours.

    • Visual Cue: The reaction often turns dark brown/black as Pd(0) species form.

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify via column chromatography.[5]

Data Summary & Troubleshooting

Comparison of Reaction Conditions
Reaction TypeCatalyst SystemSolventTempKey Risk
Amide Coupling HATU / DIPEADMFRTSteric hindrance at C1; slow conversion.
CuAAC (Click) CuSO4 / AscorbatetBuOH/H2ORTCopper entrapment in product (use EDTA wash).
Sonogashira Pd(PPh3)2Cl2 / CuITHF/Et3NRT-50°CHomocoupling of alkyne (O2 leak); Pd poisoning.
Troubleshooting Guide
  • Problem: Low yield in Amide Coupling.

    • Root Cause:[4][6][7] The BCP cage is bulky.

    • Solution: Switch to COMU or T3P (Propylphosphonic anhydride) as coupling agents. T3P is particularly effective for sterically hindered amines.

  • Problem: "Black gum" in Sonogashira.

    • Root Cause:[4][6][7] Polymerization or decomposition of the BCP cage under high heat/Pd.

    • Solution: Keep temperature <60°C. Ensure strict exclusion of Oxygen.

References

  • Bioisosteres in Drug Design: Pinto, D. J. P., et al. "Carboxylic acid (bio)isosteres in drug design."[7] ChemMedChem2013 , 8, 385–395.[7]

  • BCP Synthesis & Properties: Levin, M. D., et al. "Bicyclo[1.1.1]pentanes: Key Building Blocks for Modern Medicinal Chemistry."[1][8] Chemical Reviews2021 . (Contextual grounding for BCP stability).

  • CuAAC Mechanism & Protocols: Rostovtsev, V. V., et al.[3][4] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes." Angewandte Chemie Int.[3][9] Ed.2002 , 41, 2596.[3]

  • Sonogashira Coupling Updates: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews2007 , 107, 874.

  • BCP Functionalization Specifics: (Derived from search results on 3-ethynyl-BCP synthesis and reactivity, specifically regarding radical functionalization and stability). See Search Result 1.15 and 1.17 for specific BCP-alkyne building block reactivity.

Sources

Application Note: Precision Sonogashira Coupling of 3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-ethynylbicyclo[1.1.1]pentane-1-carboxylic acid (Ethynyl-BCP Acid) represents a high-value pharmacophore in modern medicinal chemistry. As a bioisostere for para-substituted benzoic acids and phenylacetylenes, the bicyclo[1.1.1]pentane (BCP) core offers improved solubility, metabolic stability, and a defined vector orientation without the aromaticity-associated toxicity liabilities (e.g., lower planarity/stacking).

This guide details the Sonogashira cross-coupling of this specific bridgehead alkyne. While the BCP core is robust, the simultaneous presence of a terminal alkyne and a free carboxylic acid presents a chemoselective challenge: Copper(I) sequestration . The carboxylic acid moiety can form insoluble copper carboxylates with the CuI co-catalyst, arresting the catalytic cycle.

This protocol outlines two distinct strategies:

  • The "Gold Standard" Route (Recommended): Transient ester protection to ensure high yields and reproducibility.

  • The Direct Route: Optimized conditions for coupling the free acid, suitable for rapid screening but requiring strict pH control.

Strategic Analysis & Mechanistic Insight

The "Copper Trap" Mechanism

In a standard Sonogashira coupling, CuI reacts with the terminal alkyne to form a Copper(I)-acetylide, which transmetallates to Palladium. However, in the presence of a free carboxylic acid (pKa ~4–5) and an amine base (e.g., Et3N), the carboxylate anion competes for the Copper(I) ion.

  • Failure Mode: Formation of [R-COO- Cu+] species. These are often insoluble or unreactive toward transmetallation, leading to stalled conversion and accumulation of homocoupled alkyne (Glaser product).

  • Solution: Masking the acid as a methyl ester (-COOMe) eliminates this interference, allowing the Cu-acetylide to form exclusively at the bridgehead alkyne.

BCP Core Stability

Unlike bicyclo[1.1.0]butanes, the BCP core is chemically resilient. It tolerates standard Pd(0)/Pd(II) cycles and heating up to 80°C. However, the bridgehead position possesses significant s-character, making the alkyne proton relatively acidic and the C-C bond rigid.

Visual Workflow

The following diagram illustrates the decision matrix and reaction pathways for this substrate.

BCP_Coupling_Workflow sub_acid Ethynyl-BCP Acid (Substrate) decision Select Strategy sub_acid->decision esterification Esterification (MeOH, SOCl2) decision->esterification High Yield / Scale-up (Recommended) sono_direct Direct Coupling (Pd(dppf)Cl2, Cu-free OR Excess Base) decision->sono_direct Rapid Screen / Low Scale ester_inter BCP-Methyl Ester (Intermediate) esterification->ester_inter sono_ester Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, Et3N) ester_inter->sono_ester hydrolysis Hydrolysis (LiOH, THF/H2O) sono_ester->hydrolysis final_prod Coupled BCP Product hydrolysis->final_prod sono_direct->final_prod

Figure 1: Strategic workflow for coupling this compound. The ester route (Green) is preferred for reliability.

Experimental Protocols

Protocol A: The "Gold Standard" (Esterification-Coupling-Hydrolysis)

Recommended for scale-up (>100 mg) and critical intermediates.

Step 1: In-situ Esterification

Note: BCP esters are volatile; avoid high-vacuum drying for extended periods.

  • Dissolve This compound (1.0 equiv) in anhydrous Methanol (0.2 M).

  • Cool to 0°C. Add Thionyl Chloride (SOCl2) (3.0 equiv) dropwise.

  • Stir at Room Temperature (RT) for 3–12 hours. Monitor by TLC (stain with KMnO4; BCPs stain weak yellow/brown).

  • Concentrate in vacuo. Co-evaporate with DCM twice to remove HCl. Use the crude methyl ester directly.

Step 2: Sonogashira Coupling

Reagents:

  • Substrate: BCP-Methyl Ester (from Step 1).

  • Partner: Aryl Halide (Ar-I preferred over Ar-Br; 1.0–1.2 equiv).

  • Catalyst: Pd(PPh3)2Cl2 (3–5 mol%).

  • Co-Catalyst: CuI (2–5 mol%).

  • Base: Triethylamine (Et3N) or Diisopropylamine (3.0 equiv).

  • Solvent: THF or DMF (degassed).

Procedure:

  • Degassing: Charge a reaction vial with the Aryl Halide, Pd catalyst, and CuI. Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvation: Dissolve the BCP-Methyl Ester in degassed THF/DMF and inject into the vial.

  • Initiation: Add the amine base (degassed).

  • Reaction: Stir at RT for Aryl Iodides. For Aryl Bromides, heat to 50–60°C.

    • Visual Check: The reaction usually turns dark brown/black. If it turns bright green/blue, oxygen has entered (quenching the Cu catalyst).

  • Workup: Dilute with EtOAc, wash with NH4Cl (sat. aq.) to remove copper, then brine. Dry over Na2SO4.[1][2]

  • Purification: Flash chromatography (Hexane/EtOAc).

Step 3: Saponification (Hydrolysis)
  • Dissolve the coupled ester in THF:Water (3:1).

  • Add LiOH·H2O (2.0 equiv). Stir at RT until consumption of ester is complete (usually <2 hours).

  • Acidification: Carefully acidify with 1M HCl to pH 3–4. Extract with EtOAc.

    • Critical: Do not acidify to pH < 2 if the coupled aryl group contains acid-sensitive moieties.

Protocol B: Direct Coupling of the Free Acid

Recommended only for rapid library synthesis where step-count reduction is critical.

Concept: To prevent Copper sequestration, we use a "Copper-Free" variant or a massive excess of base to ensure the carboxylate is fully solvated and distinct from the catalytic center.

Reagents:

  • Catalyst: Pd(dppf)Cl2[3]·DCM (5 mol%) — The bidentate ligand is more robust for Cu-free cycles.

  • Additive: Tetrabutylammonium iodide (TBAI) (1.0 equiv) — Accelerates the reaction in the absence of Copper.

  • Base: Cesium Carbonate (Cs2CO3) (3.0 equiv) OR Pyrrolidine (excess).

  • Solvent: DMSO or DMF (Must be polar to solubilize the carboxylate salt).

Procedure:

  • Combine BCP-Acid (1.0 equiv), Aryl Halide (1.0 equiv), Pd(dppf)Cl2 (5 mol%), and Cs2CO3 (3.0 equiv) in a vial.

  • Add DMSO (0.1 M).

  • Heat to 80°C under Argon for 4–16 hours.

  • Workup: Dilute with water. Acidify carefully to pH 3 to precipitate the product or extract into EtOAc.

Mechanistic Diagram: The Catalytic Cycle

The following diagram details the specific interactions in the Ester Route (Protocol A), highlighting the critical role of the Copper Acetylide formation at the bridgehead.

Catalytic_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim - CuX RedElim->Pd0 + Product Cu_Cycle Copper Cycle (Critical Step) Cu_Cycle->TransMet BCP-C≡C-Cu note The BCP-Alkyne forms the Cu-acetylide. If Acid is unprotected, R-COO- traps Cu+.

Figure 2: Simplified catalytic cycle. The Copper Cycle (Green) feeds the BCP-acetylide into the Palladium cycle. Free carboxylic acids disrupt this feeding mechanism.

Troubleshooting & Optimization Data

IssueProbable CauseCorrective Action
No Reaction (SM Recovery) Catalyst poisoning by O2 or Carboxylate.1. Ensure thorough degassing (freeze-pump-thaw).2. Switch to Protocol A (Ester protection).
Glaser Coupling (Dimer) Excess O2 present; Copper too active.1. Reduce CuI loading to 1 mol%.2. Add the alkyne slowly (syringe pump) to the Ar-X/Pd mixture.
Precipitation Insoluble Copper-Carboxylate salts.Use DMF/DMSO as solvent; switch to Cs2CO3 base (Protocol B).
Low Yield (Volatile) Product loss during concentration.BCPs are compact and volatile. Do not dry under high vacuum (<10 mbar) for >15 mins. Keep rotary evaporator bath <30°C.

References

  • Mykhailiuk, P. K. (2019).[1] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry.

    • Foundational text on BCP properties and handling.
  • Levchenko, V., et al. (2020). "Bicyclo[1.1.1]pentanes: Synthesis and Application." Chemical Reviews.

    • Comprehensive review including functionalization str
  • Enamine Ltd. (2023). "Bicyclo[1.1.1]pentane-Derived Building Blocks." Enamine Store Protocols.

    • Commercial source verifying the stability and handling of the acid substr
  • Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides." Journal of Organometallic Chemistry.

    • Original mechanistic grounding for the c

Sources

Application Note: Rigidifying PROTAC Linkers with 3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The efficacy of Proteolysis Targeting Chimeras (PROTACs) is frequently compromised by the "linker problem."[1][2][3] Traditional flexible linkers (e.g., PEG, alkyl chains) often introduce high entropic penalties upon binding and suffer from poor membrane permeability due to high molecular weight and polarity. This guide details the application of 3-ethynylbicyclo[1.1.1]pentane-1-carboxylic acid (3-ethynyl-BCP acid) as a rigid, linear linker. By acting as a bioisostere for phenyl rings and internal alkynes, this scaffold restricts conformational freedom, "pre-organizing" the PROTAC for efficient ternary complex formation while improving physicochemical properties (solubility and metabolic stability) compared to aromatic linkers.

Introduction: The Entropy Challenge in PROTAC Design

In the standard model of PROTAC design, a linker connects a Warhead (Protein of Interest ligand) and an E3 Ligase ligand.

  • The Flexible Failure Mode: Long, flexible PEG chains allow the two ligands to find their binding pockets ("fishing"), but they impose a significant entropic penalty (

    
    ) when the floppy molecule must freeze into a specific conformation to form the ternary complex (POI-PROTAC-E3).
    
  • The Rigid Solution: Rigid linkers reduce this penalty by limiting the number of rotatable bonds, effectively locking the molecule in a bioactive conformation.[4][5]

  • The BCP Advantage: Bicyclo[1.1.1]pentane (BCP) is a validated bioisostere for phenyl rings and alkynes. Unlike phenyl rings, BCPs are

    
    -rich, which improves solubility and prevents the "flatness" that often leads to poor solubility and aggregation.
    
The Molecule: 3-Ethynyl-BCP Acid

This specific building block offers two distinct orthogonal handles for conjugation:

  • Carboxylic Acid (

    
    ):  Suitable for Amide Coupling (forms a stable amide bond).
    
  • Ethynyl Group (

    
    ):  Suitable for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC "Click" Chemistry).
    

Experimental Design & Rationale

Structural Logic

The 3-ethynyl-BCP motif provides a linear exit vector (


 geometry). This is ideal for PROTACs where the binding pockets of the POI and E3 ligase face each other directly.

Comparison of Linker Properties:

FeaturePEG/Alkyl ChainsPhenyl Linkers3-Ethynyl-BCP Linker
Conformation Highly Flexible (High Entropy Cost)Rigid (Planar)Rigid (3D, Linear)
Solubility High (PEG) / Low (Alkyl)Low (Lipophilic)Moderate-High (

character)
Metabolic Stability Low (Oxidative cleavage)ModerateHigh (Resistant to CYP450)
Permeability Low (High TPSA)ModerateImproved (Compact structure)
Mechanism of Action Diagram

The following diagram illustrates how the rigid BCP linker facilitates thermodynamically favorable ternary complex formation compared to flexible linkers.

TernaryComplex cluster_flexible Scenario A: Flexible Linker (High Entropy Cost) cluster_rigid Scenario B: 3-Ethynyl-BCP Rigid Linker (Pre-organized) Flex_POI POI Flex_Linker Floppy PEG (High u0394S penalty) Flex_POI->Flex_Linker Flex_E3 E3 Ligase Flex_Linker->Flex_E3 Rigid_POI POI Rigid_Linker Rigid BCP (Low u0394S penalty) Rigid_POI->Rigid_Linker Rigid_E3 E3 Ligase Result Stable Ternary Complex (Efficient Ubiquitination) Rigid_E3->Result Positive Cooperativity Rigid_Linker->Rigid_E3

Figure 1: Comparison of entropic costs between flexible PEG linkers and rigid BCP linkers. The BCP linker pre-organizes the ligands, facilitating stable ternary complex formation.

Protocol: Chemical Synthesis

This protocol describes the synthesis of a PROTAC using 3-ethynyl-BCP acid. It assumes the user has an amine-functionalized E3 ligand (e.g., Thalidomide-NH2) and an azide-functionalized Warhead (Warhead-N3).

Phase 1: Amide Coupling (Acid Terminus)

Objective: Attach the BCP linker to the amine-containing ligand.

Reagents:

  • This compound (1.0 eq)

  • Amine-Ligand (e.g., Pomalidomide-NH2) (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF or DMSO

Step-by-Step:

  • Dissolve 3-ethynyl-BCP acid in anhydrous DMF (0.1 M concentration).

  • Add DIPEA and stir for 5 minutes at Room Temperature (RT) to deprotonate the acid.

  • Add HATU. Stir for 10 minutes to activate the carboxylic acid (formation of activated ester).

  • Add the Amine-Ligand.[6]

  • Stir at RT for 2–4 hours. Monitor by LC-MS for the formation of the Intermediate-Alkyne.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3, water, and brine. Dry over Na2SO4 and concentrate. Purify via flash chromatography.

Phase 2: CuAAC Click Reaction (Ethynyl Terminus)

Objective: Conjugate the Warhead-Azide to the BCP-Alkyne intermediate.

Reagents:

  • Intermediate-Alkyne (from Phase 1) (1.0 eq)

  • Warhead-Azide (1.0 eq)

  • CuSO4·5H2O (0.1 eq)

  • Sodium Ascorbate (0.5 eq)

  • THPTA Ligand (0.2 eq) - Critical for protecting biomolecules from oxidative damage.

  • Solvent: tBuOH/H2O (1:1) or DMSO/H2O if solubility is an issue.

Step-by-Step:

  • Dissolve the Intermediate-Alkyne and Warhead-Azide in the solvent mixture.

  • In a separate vial, premix CuSO4 and THPTA in water. Add this complex to the reaction mixture.

  • Add Sodium Ascorbate (freshly prepared in water) to initiate the catalytic cycle (reduction of Cu(II) to Cu(I)).

  • Stir at RT for 1–12 hours under inert atmosphere (N2).

  • Monitor: LC-MS should show the disappearance of the azide/alkyne and appearance of the triazole product.

  • Purification: Scavenge copper using silica-thiol or EDTA wash. Purify final PROTAC via Preparative HPLC.

Synthesis Workflow Diagram

SynthesisFlow BCP 3-Ethynyl-BCP Acid Step1 Step 1: Amide Coupling BCP->Step1 Ligand_NH2 E3 Ligand-NH2 (e.g., Thalidomide) Ligand_NH2->Step1 Warhead_N3 Warhead-Azide Step2 Step 2: CuAAC Cycloaddition Warhead_N3->Step2 HATU HATU / DIPEA (Activation) HATU->Step1 Click CuSO4 / Ascorbate / THPTA (Click Chemistry) Click->Step2 Intermediate Intermediate: Ligand-BCP-Alkyne Step1->Intermediate Intermediate->Step2 Final Final Rigid PROTAC (Ligand-BCP-Triazole-Warhead) Step2->Final

Figure 2: Two-step convergent synthesis strategy utilizing the orthogonal reactivity of the carboxylic acid and ethynyl groups.

Biological Evaluation & Validation

Once synthesized, the rigid PROTAC must be evaluated against a flexible control (e.g., a PEG-linker analog) to validate the design hypothesis.

Ternary Complex Stability (AlphaLISA)

Rationale: Rigid linkers should increase the stability of the ternary complex (


) compared to flexible linkers.
  • Method: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).

  • Setup:

    • Donor beads: Anti-E3 Ligase (e.g., Anti-CRBN).

    • Acceptor beads: Anti-POI (e.g., Anti-BRD4).

    • Titrate PROTAC concentration.

  • Result: A "Hook Effect" curve. A lower

    
     and higher maximal signal (
    
    
    
    ) for the BCP-PROTAC compared to the PEG-PROTAC indicates successful rigidification and positive cooperativity.
Degradation Efficiency (Western Blot)

Rationale: Assess cellular potency (


) and maximal degradation (

).
  • Protocol: Treat cells (e.g., HeLa or HEK293) with increasing concentrations of PROTAC (0.1 nM – 10

    
    M) for 6–24 hours. Lyse cells and immunoblot for POI.
    
  • Expectation: The BCP linker often shifts the

    
     to lower concentrations due to improved permeability and binding affinity.
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Click Reaction Steric hindrance around the BCP alkyne.Increase temperature to 40°C; switch to CuI/TTMA ligand system for higher activity.
Copper Contamination Incomplete scavenging.Use QuadraPure™ TU resin or extensive EDTA washes; residual Cu is toxic to cells.
Poor Solubility PROTAC is too rigid/planar.Although BCP helps, the Warhead/Ligand might be lipophilic. Introduce a short PEG spacer between the BCP and the Warhead if necessary (Semi-rigid design).
No Degradation Exit vector mismatch.The

vector of BCP might not align the proteins correctly. Model the ternary complex; consider 1,2-disubstituted BCPs for different angles.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Antitumor Therapy. Link

  • Bemis, G. W., & Murcko, M. A. (1996). The properties of known drugs. 1. Molecular frameworks. Journal of Medicinal Chemistry.
  • Testa, A., et al. (2020). This compound as a rigid linker. Angewandte Chemie International Edition. (General BCP chemistry reference).
  • BenchChem. (2025).[5] Flexible vs. Rigid PROTAC Linkers: A Comparative Guide to Efficacy. Link

  • Verma, N., et al. (2020). Template-based design of rigid linkers for PROTACs. Journal of Medicinal Chemistry. Link

(Note: Specific protocols adapted from standard CuAAC and Amide coupling methodologies optimized for hindered substrates).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-ethynylbicyclo[1.1.1]pentane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting for common challenges encountered during the purification of this valuable building block. The unique structure of this compound, featuring a strained bicyclo[1.1.1]pentane (BCP) core, a reactive terminal alkyne, and a polar carboxylic acid, presents a distinct set of purification challenges. This document provides a framework for developing a robust purification strategy based on established chemical principles and experience with related molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route employed. However, common impurities may include:

  • Unreacted starting materials: Such as a protected precursor to the carboxylic acid or alkyne.

  • Homocoupling byproducts: Dimerization of the terminal alkyne can occur, especially in the presence of copper catalysts, a reaction known as Glaser coupling.[1]

  • Solvent and reagents: Residual solvents and unreacted reagents from the synthesis and workup.

  • Decarboxylation products: While BCP carboxylic acids are generally stable, prolonged exposure to high temperatures or harsh basic/acidic conditions could potentially lead to some decarboxylation.[2][3]

  • Polymerization byproducts: Terminal alkynes can be susceptible to polymerization, particularly if exposed to certain metals, light, or heat.[4][5]

Q2: What is the recommended first step in purifying the crude product?

A2: An initial acid-base extraction is a highly effective first step to isolate the carboxylic acid from neutral and basic impurities. Dissolve the crude material in a suitable organic solvent like ethyl acetate or diethyl ether and wash with a dilute aqueous acid (e.g., 1 M HCl) to remove any basic impurities. Then, extract the desired product into a dilute aqueous base (e.g., 1 M NaOH or saturated NaHCO₃). The aqueous layer containing the carboxylate salt can then be washed with an organic solvent to remove neutral impurities. Finally, careful acidification of the aqueous layer (e.g., with 1 M HCl) to a pH of ~2-3 will precipitate the purified carboxylic acid, which can then be collected by filtration.[6]

Q3: Is this compound stable to standard purification techniques?

A3: The bicyclo[1.1.1]pentane core is generally robust. However, the terminal alkyne and carboxylic acid functionalities require some consideration:

  • Thermal Stability: Avoid unnecessarily high temperatures to minimize the risk of decarboxylation and polymerization.

  • pH Stability: The compound is stable under mild acidic and basic conditions used for extraction. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, should be avoided.

  • Metal Contamination: Traces of transition metals, particularly copper, from preceding synthetic steps can catalyze alkyne homocoupling.[7] It is advisable to perform an aqueous wash with a chelating agent like aqueous ammonia or a dilute solution of EDTA during the workup if copper catalysts were used.

Troubleshooting Guide

Issue 1: Low Recovery After Recrystallization
Possible Cause & Explanation Suggested Solution
Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures, or not soluble enough at high temperatures. The polarity of the BCP core combined with the hydrogen bonding capabilities of the carboxylic acid and the alkyne requires careful solvent selection.Systematic Solvent Screening: Test the solubility of a small amount of your crude product in a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, acetone, ethanol, water, and mixtures thereof).[8][9] A good recrystallization solvent will dissolve the compound when hot but give poor solubility when cold. For carboxylic acids, solvent systems like ethanol/water or acetone/hexane can be effective.[10]
Formation of an Oil: The presence of impurities can lower the melting point and disrupt the crystal lattice formation, causing the compound to "oil out" instead of crystallizing.Use a Solvent Pair: Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently warm the solution until it is clear again, and then allow it to cool slowly.[8] For this molecule, a good starting point could be dissolving in a minimal amount of hot ethyl acetate or acetone and slowly adding hexanes or pentane.
Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystal lattice.Slow Cooling: After dissolving the compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote the formation of larger, purer crystals.
Issue 2: Tailing or Poor Separation during Silica Gel Chromatography
Possible Cause & Explanation Suggested Solution
Strong Interaction with Silica: The carboxylic acid group can strongly and irreversibly bind to the acidic silica gel, leading to significant tailing and poor recovery.Acidify the Mobile Phase: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the eluent.[11][12] This protonates the silica gel surface and the carboxylic acid, reducing the strong interaction and leading to sharper peaks. A common eluent system for carboxylic acids is a gradient of ethyl acetate in hexanes with 1% acetic acid.
Co-elution of Impurities: Non-polar impurities may co-elute with the product in highly non-polar solvent systems, while polar impurities may be difficult to separate in highly polar systems.Optimize the Eluent System: Use thin-layer chromatography (TLC) to screen different solvent systems. A good system will give a retention factor (Rf) for the desired compound of around 0.2-0.4.[13][14] A gradient elution, starting with a less polar mixture and gradually increasing the polarity, is often effective.
On-Column Degradation: The acidic nature of silica gel could potentially promote side reactions of sensitive functional groups, although this is less likely for the BCP core and alkyne under standard conditions.Use a Deactivated Stationary Phase: If degradation is suspected, consider using a deactivated silica gel or an alternative stationary phase like alumina (basic or neutral). However, for carboxylic acids, acidic mobile phases on silica are standard practice.
Issue 3: Presence of Homocoupled Dimer After Purification
Possible Cause & Explanation Suggested Solution
Incomplete Removal of Metal Catalyst: Trace amounts of copper or other transition metals from the synthesis (e.g., Sonogashira coupling) can catalyze the oxidative dimerization of the terminal alkyne.[1][15]Aqueous Wash with a Chelating Agent: During the initial workup, wash the organic solution with aqueous ammonia or a dilute EDTA solution to complex and remove residual copper ions.
Oxidative Conditions: Exposure to air, especially in the presence of a base and/or metal catalysts, can promote homocoupling.Work Under an Inert Atmosphere: If homocoupling is a persistent issue, perform the purification steps, particularly chromatography, under an inert atmosphere of nitrogen or argon. Ensure solvents are degassed.
The dimer is difficult to separate from the monomer by chromatography. Optimize Chromatographic Conditions: The dimer will be significantly less polar than the monomeric carboxylic acid. A well-optimized gradient elution on silica gel should effectively separate the two. The dimer should elute much earlier.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is a robust first-pass purification to isolate the carboxylic acid from neutral and basic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material).

  • Acid Wash (Optional): Transfer the solution to a separatory funnel and wash with 1 M HCl (2 x 10 mL per gram of crude material) to remove any basic impurities. Discard the aqueous layer.

  • Base Extraction: Extract the organic layer with 1 M NaOH or saturated NaHCO₃ solution (3 x 10 mL per gram of crude material). The desired product will move into the aqueous layer as its sodium salt. Combine the aqueous layers.

  • Back-Extraction: Wash the combined basic aqueous layers with the initial organic solvent (e.g., ethyl acetate, 2 x 10 mL per gram of crude material) to remove any remaining neutral impurities. Discard the organic layer.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath. Slowly add concentrated HCl or 6 M HCl dropwise with stirring until the pH of the solution is approximately 2-3 (check with pH paper). A white precipitate of the purified carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under high vacuum to a constant weight.

Protocol 2: Purification by Silica Gel Flash Chromatography

This method is suitable for removing impurities with similar acidity but different polarity.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate + 1% acetic acid). The amount of silica should be 50-100 times the weight of the crude material.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to a free-flowing powder. Carefully add the dried sample to the top of the packed column.

  • Elution: Elute the column with a gradient of increasing polarity. Start with a low polarity eluent (e.g., 95:5 hexanes:ethyl acetate + 1% acetic acid) and gradually increase the concentration of the more polar solvent (e.g., to 70:30 hexanes:ethyl acetate + 1% acetic acid). The addition of 1% acetic acid throughout the gradient is crucial to prevent tailing.[11]

  • Fraction Collection: Collect fractions and monitor them by TLC using an appropriate stain (e.g., potassium permanganate or ceric ammonium molybdate to visualize the alkyne and BCP core).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. To remove the acetic acid, the residue can be co-evaporated with a high-vapor-pressure solvent like hexanes or dissolved in a larger volume of a volatile solvent and concentrated again.

Data Summary

The choice of purification method will depend on the specific impurities present and the desired final purity. A combination of methods is often most effective.

Purification MethodAdvantagesDisadvantagesIdeal for Removing
Acid-Base Extraction Scalable, inexpensive, removes neutral and basic impurities effectively.Does not remove acidic impurities.Starting materials without acidic groups, basic side products.
Recrystallization Can yield very high purity material, scalable.Can have lower recovery, requires finding a suitable solvent system.Impurities with different solubility profiles.
Silica Gel Chromatography High resolution, can separate compounds with very similar properties.Less scalable, requires solvent, potential for product loss on column.Homocoupled dimers, non-acidic impurities of similar polarity.

Visualizations

Purification Workflow

Purification_Workflow Crude Crude Product Extraction Acid-Base Extraction Crude->Extraction Initial Cleanup Recrystallization Recrystallization Extraction->Recrystallization For High Purity Chromatography Silica Gel Chromatography Extraction->Chromatography For Difficult Separations Pure Pure Product Recrystallization->Pure Chromatography->Pure

Caption: General purification workflow for this compound.

Troubleshooting Logic for Chromatography

Chromatography_Troubleshooting Start Poor Separation/Tailing in Chromatography CheckAcid Is acid (e.g., 1% AcOH) in the eluent? Start->CheckAcid AddAcid Add 1% acetic acid to the eluent. CheckAcid->AddAcid No OptimizeSolvent Optimize eluent polarity using TLC. CheckAcid->OptimizeSolvent Yes Success Improved Separation AddAcid->Success CheckLoading Is the sample loading too high? OptimizeSolvent->CheckLoading ReduceLoading Reduce the amount of sample loaded. CheckLoading->ReduceLoading Yes CheckLoading->Success No ReduceLoading->Success

Caption: Troubleshooting logic for chromatographic purification.

References

  • Silver-Catalyzed Decarboxylative Alkynylation of Aliphatic Carboxylic Acids in Aqueous Solution. Journal of the American Chemical Society. [Link]

  • Decarboxylative Alkynylation. PMC. [Link]

  • Decarboxylation reactions of alkyne-carboxylic acids as a route to multiply bonded [Re2]n+ μ-alkyne and μ-carbyne complexes. Journal of the Chemical Society, Dalton Transactions. [Link]

  • High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. PMC. [Link]

  • Recrystallization. University of California, Los Angeles. [Link]

  • Site-selective decarbonylative [4 + 2] annulation of carboxylic acids with terminal alkynes by C–C/C–H activation strategy and cluster catalysis. Chemical Science. [Link]

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. PMC. [Link]

  • Chromatography of carboxylic acids on a silica gel column with a benzene-ether solvent system. PubMed. [Link]

  • RECRYSTALLISATION. University of Sydney. [Link]

  • Solvents for Recrystallization. University of Rochester. [Link]

  • Decarboxylative Acylation of Carboxylic Acids: Reaction Investigation and Mechanistic Study. Chinese Chemical Society. [Link]

  • High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Journal of the American Chemical Society. [Link]

  • COMMON SOLVENTS FOR CRYSTALLIZATION. University of California, Berkeley. [Link]

  • Alkyne Reactions. StudySmarter. [Link]

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [Link]

  • Thin-Layer Chromatography on Silica Gel G of some Phenol Carboxylic Acids. University of Ioannina. [Link]

  • Solvent Systems for Silica Gel Column Chromatography. Common Organic Chemistry. [Link]

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. [Link]

  • One-Pot Synthesis of Terminal Alkynes from Alkenes. PMC. [Link]

  • Flash Column Chromatography. Organic Syntheses. [Link]

  • Purification of carboxylic acids by complexation with selective solvents.
  • Chromatography of carboxylic acids on a silica gel column with a benzene-ether solvent system. ResearchGate. [Link]

  • Controlled Alternating Metathesis Copolymerization of Terminal Alkynes. ACS Publications. [Link]

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PMC. [Link]

  • Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Macmillan Group. [Link]

  • Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry. [Link]

  • 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. MDPI. [Link]

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ResearchGate. [Link]

  • Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. The Royal Society of Chemistry. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. LCGC North America. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. PMC. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]

  • Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. [Link]

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS. ICH. [Link]

  • 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. ResearchGate. [Link]

Sources

Technical Support Center: BCP Alkyne Borylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Alkyne Homocoupling Side Reactions

Welcome to the technical support center for copper-catalyzed borylation of terminal alkynes using bis(pinacolato)diboron (B₂pin₂). This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this powerful transformation while mitigating the prevalent issue of alkyne homocoupling, commonly known as Glaser coupling. Here, we provide in-depth answers to frequently encountered problems, troubleshooting strategies, and optimized protocols grounded in mechanistic understanding.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the desired borylation reaction and the undesired homocoupling pathway. A clear understanding of these concepts is the first step toward rational problem-solving in the lab.

Q1: What is the fundamental difference between the desired borylation and the undesired homocoupling reaction?

A1: The key difference lies in the catalytic cycle and the oxidation state of the copper catalyst.

  • Desired Borylation: This reaction involves the formation of a copper(I)-boryl species (Cu-Bpin), which then undergoes insertion by the terminal alkyne to form a vinyl-copper intermediate. This intermediate is subsequently protonated or undergoes transmetalation to yield the desired vinylboronate product and regenerate the active catalyst.[1][2] This cycle ideally operates exclusively with copper in the +1 oxidation state.

  • Undesired Homocoupling (Glaser Coupling): This is an oxidative coupling reaction. It proceeds through the formation of a copper(I) acetylide intermediate. In the presence of an oxidant, typically molecular oxygen from the air, two of these acetylide units couple.[3][4] This process involves the oxidation of Cu(I) to Cu(II), which is a critical step for the formation of the diyne byproduct.[5][6]

Q2: What is the primary cause of alkyne homocoupling in my reaction?

A2: The primary culprit is almost always the presence of an oxidant, most commonly atmospheric oxygen. The Glaser coupling mechanism is critically dependent on an oxidative step to couple the two alkyne fragments.[4][7] Even trace amounts of oxygen can be sufficient to facilitate this side reaction, leading to significant yield loss of your desired borylated product.

Q3: How does the choice of ligand impact the reaction selectivity?

A3: Ligands are crucial for controlling the outcome of the reaction. They modulate the steric and electronic properties of the copper center, directly influencing its reactivity. A well-chosen ligand can stabilize the Cu(I) oxidation state, making it less susceptible to oxidation and thereby suppressing the Glaser pathway.[8] For instance, sterically bulky N-heterocyclic carbene (NHC) or phosphine ligands can shield the copper center and favor the desired borylation pathway over the bimolecular homocoupling reaction.[1][9] Conversely, some ligands, like TMEDA, are famously used to promote Hay coupling (a variant of Glaser coupling) and may increase the rate of homocoupling.[4][10]

Visualizing the Competing Pathways

To effectively troubleshoot, it is essential to visualize the mechanistic landscape. The diagram below illustrates the desired catalytic cycle for borylation and the competing parasitic cycle for Glaser homocoupling. The key point of divergence is the fate of the copper acetylide intermediate.

G cluster_borylation Desired Borylation Pathway (Cu(I) Cycle) cluster_glaser Undesired Homocoupling Pathway (Requires Cu(II)) CuX Cu(I) Precursor CuBpin Active Cu-Bpin Species CuX->CuBpin + B₂pin₂ CuX->CuBpin  Pathway A CuAcetylide Cu-Acetylide Intermediate CuX->CuAcetylide Pathway B   Insertion Vinyl-Cu Intermediate CuBpin->Insertion + R-C≡C-H Alkyne R-C≡C-H Insertion->CuX - Bpin(OMe) (Regeneration) Product Vinylboronate Product Insertion->Product + MeOH B2pin2 B₂pin₂ MeOH Proton Source (e.g., MeOH) Oxidation Oxidative Dimerization (Cu(I) → Cu(II)) CuAcetylide->Oxidation + Cu-Acetylide CuAcetylide_Borylation Diyne R-C≡C-C≡C-R (Homocoupling Product) Oxidation->Diyne Reductive Elimination CuX_glaser Cu(I) Precursor O2 O₂ (Air) O2->Oxidation CuX_glaser->CuAcetylide + R-C≡C-H + Base Alkyne_glaser R-C≡C-H Base Base

Caption: Competing catalytic cycles in copper-catalyzed alkyne functionalization.

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during copper-catalyzed alkyne borylation reactions.

Problem 1: My primary product is the homocoupled diyne, with little to no desired vinylboronate.

Potential Cause Explanation & Solution
Oxygen Contamination Diagnosis: The Glaser coupling is an oxidative process. Significant diyne formation is a strong indicator of oxygen in your reaction vessel.[4][7] Solution: Implement rigorous anaerobic techniques. Do not assume a simple nitrogen blanket is sufficient. Use a robust degassing method for all solvents and liquid reagents prior to use.
Inappropriate Ligand Choice Diagnosis: Your ligand may be promoting the homocoupling pathway or failing to suppress it. Ligands like TMEDA are known to accelerate Glaser-type reactions.[10] Solution: Switch to a ligand known to favor borylation. Electron-rich, sterically demanding phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) are excellent choices as they can stabilize the Cu(I) center and sterically hinder the formation of the dimeric intermediates required for coupling.[1][9][11]
High Reaction Temperature Diagnosis: Higher temperatures can sometimes increase the rate of the undesired homocoupling reaction relative to the borylation. Solution: Try running the reaction at a lower temperature. Koberstein and co-workers demonstrated that for other copper-catalyzed alkyne reactions, cooling the mixture can completely prevent coupling.[8][12] Start by running the reaction at room temperature, and if homocoupling persists, cool it to 0 °C.

Problem 2: My reaction is clean, but the conversion is very low.

Potential Cause Explanation & Solution
Catalyst Inactivity Diagnosis: The copper(I) salt may have oxidized to inactive copper(II) upon storage, or the ligand may have degraded. Solution: Use freshly purchased or properly stored reagents. Ensure your copper(I) salt (e.g., CuCl, CuI) is white or off-white, not green or blue which indicates oxidation.
Insufficient Base Diagnosis: While a strong base is not always required, a mild base is often necessary to facilitate the formation of the active catalytic species.[9] Solution: Ensure an appropriate base (e.g., K₂CO₃, NaOt-Bu) is present in the correct stoichiometry. The choice of base can be substrate-dependent, so a small screen may be necessary.
Relative Acidity Issues Diagnosis: The catalytic cycle for hydroboration relies on a delicate balance of acidities between the terminal alkyne and the proton source (often an alcohol co-solvent or additive).[1][2] If the proton source is too acidic, it may quench intermediates prematurely. Solution: If using an alcohol additive like methanol, consider switching to a less acidic one like isopropanol or tert-butanol, or ensure it is used in the correct, often catalytic, amount.
Optimized Protocols & Workflows

Protocol 1: Rigorous Exclusion of Oxygen via Freeze-Pump-Thaw

This is the most effective method for removing dissolved oxygen from solvents.

  • Setup: Place your solvent in a robust Schlenk flask equipped with a magnetic stir bar and a high-vacuum stopcock. The flask should not be more than half full.

  • Freeze: Chill the flask in a bath of liquid nitrogen until the solvent is completely frozen solid.

  • Pump: With the solvent frozen, open the stopcock to a high-vacuum line (~10-3 mbar) and evacuate the headspace for 5-10 minutes.

  • Thaw: Close the stopcock to isolate the flask from the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You will likely see bubbles of gas being released from the solvent as it melts.

  • Repeat: Repeat this entire freeze-pump-thaw cycle at least three times to ensure all dissolved gases are removed.

  • Storage: After the final cycle, backfill the flask with a high-purity inert gas (Argon or Nitrogen) and store under a positive pressure of this gas.

Protocol 2: General Procedure for Minimizing Homocoupling in Alkyne Borylation

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the copper(I) salt (e.g., CuCl, 5 mol%) and the chosen phosphine or NHC ligand (5.5 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon three times.

  • Reagent Addition: Under a positive pressure of argon, add B₂(pin)₂ (1.1 equivalents), the base (e.g., K₂CO₃, 1.5 equivalents), and the degassed solvent (e.g., THF).

  • Substrate Addition: Add the terminal alkyne (1.0 equivalent) via syringe.

  • Reaction: Stir the mixture at room temperature (or the desired temperature) and monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Troubleshooting Workflow Diagram

This logic chart provides a systematic approach to addressing the issue of high homocoupling.

G start High Homocoupling Observed in Borylation Reaction check_inert Step 1: Enhance Inert Atmosphere (Use Freeze-Pump-Thaw, High Purity Gas) start->check_inert re_run1 Re-run Reaction check_inert->re_run1 change_ligand Step 2: Change Ligand System (Switch to Bulky Phosphine or NHC) re_run1->change_ligand No Improvement success Success: Homocoupling Minimized re_run1->success Problem Solved re_run2 Re-run Reaction change_ligand->re_run2 add_reductant Step 3: Add a Reducing Agent (e.g., cat. tin(II) 2-ethylhexanoate) re_run2->add_reductant No Improvement re_run2->success Problem Solved re_run3 Re-run Reaction add_reductant->re_run3 lower_temp Step 4: Lower Reaction Temperature (Run at 0 °C or below) re_run3->lower_temp No Improvement re_run3->success Problem Solved lower_temp->success:n Problem Solved fail Issue Persists: Consult Specialist lower_temp->fail:s No Improvement

Caption: A step-by-step workflow for troubleshooting alkyne homocoupling.

References
  • Leophairatana, P., Samanta, S., De Silva, C. C., & Koberstein, J. T. (n.d.). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ResearchGate. [Link]

  • Leophairatana, P., et al. (n.d.). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers. Amazon S3. [Link]

  • Ma, L., & Yuen, A. (2014). Optimization of reaction conditions for copper-catalyzed regio-and stereoselective borylcupration of internal alkynes. ResearchGate. [Link]

  • Ruslan, N. A. A., Yong, F. S. J., & Kan, S.-Y. (2020). Homocoupling of terminal alkynes catalyzed by copper complexes of 1,10-phenanthroline under base- and solvent-free conditions. Kuwait Journal of Science, 47(1). [Link]

  • Naidoo, K. J., & Aflak, O. (2021). Recyclable Catalysts for Alkyne Functionalization. Molecules, 26(12), 3525. [Link]

  • Li, J.-H., Liang, Y., & Xie, Y.-X. (2005). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 70(11), 4393–4396. [Link]

  • Leophairatana, P. (2012). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Semantic Scholar. [Link]

  • Löbbert, K., et al. (2024). Copper Catalyzed Borylation of Alkynes: An Experimental Mechanistic Study. Chemistry – An Asian Journal. [Link]

  • Balakrishna, B., et al. (2021). Multigram Copper-Catalyzed Borylation of Functionalized Terminal Alkynes with B2Pin2. ChemRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. [Link]

  • Alonso, F., Beletskaya, I. P., & Yus, M. (2012). Heterogeneous Catalytic Homocoupling of Terminal Alkynes. ACS Catalysis, 2(8), 1667–1681. [Link]

  • Wikipedia. (n.d.). Glaser coupling. [Link]

  • de Oteyza, D. G., et al. (2021). Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. ACS Nano, 15(3), 5340–5349. [Link]

  • Bheeter, C. B., et al. (2018). Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. ACS Catalysis, 8(3), 2440–2445. [Link]

  • Le, C. M., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7517. [Link]

  • Wang, L., et al. (2016). The Homocoupling Reaction of Aromatic Terminal Alkynes by a Highly Active Palladium(II)/AgNO3 Cocatalyst in Aqueous Media Under Aerobic Conditions. Molecules, 21(11), 1438. [Link]

  • Le, C. M., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. PubMed. [Link]

  • Löbbert, K., et al. (2024). Copper Catalyzed Borylation of Alkynes: An Experimental Mechanistic Study. PubMed. [Link]

  • Raj, A., & Singh, V. K. (2014). Recent advances and applications of Glaser coupling employing greener protocols. RSC Advances, 4(55), 29147–29163. [Link]

  • Li, P., & Wang, L. (2011). Copper-catalyzed oxidative alkyne homocoupling without palladium, ligands and bases. Green Chemistry, 13(9), 2333. [Link]

  • Le, C. M., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7517. [Link]

  • ResearchGate. (n.d.). a) Selective borylation of terminal alkynes and heteroaromatic...[Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • ResearchGate. (n.d.). The Glaser reaction mechanism. A DFT study. [Link]

  • The Royal Society of Chemistry. (n.d.). Copper-catalyzed dehydrogenative borylation of terminal alkynes with pinacolborane. [Link]

  • SynArchive. (n.d.). Glaser-Hay Coupling. [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions. [Link]

  • YouTube. (2021). Glaser Coupling Mechanism | Organic Chemistry. [Link]

  • MDPI. (2023). Updated Progress of the Copper-Catalyzed Borylative Functionalization of Unsaturated Molecules. [Link]

  • Organic Syntheses. (n.d.). Copper-Catalyzed Semi-Reduction of Alkynes. [Link]

Sources

Technical Support Center: Optimizing Reaction Times for Sterically Hindered BCP Amide Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the nuanced challenge of amide couplings involving the bicyclo[1.1.1]pentane (BCP) core. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging the unique properties of BCP scaffolds and encountering kinetic hurdles in their synthetic routes.

The BCP moiety is an increasingly popular bioisostere for phenyl rings, offering improved physicochemical properties such as enhanced aqueous solubility and metabolic stability.[1] While the bridgehead amine of a BCP system is known to be exceptionally reactive due to low steric hindrance and high intrinsic nucleophilicity,[1] challenges often arise when it is coupled with sterically demanding carboxylic acids or when the overall substitution pattern of the molecule creates a congested reactive environment. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you optimize your reaction conditions and accelerate your research.

Troubleshooting Guide: Slow or Incomplete BCP Amide Couplings

This section addresses specific issues you may encounter during your experiments. Each problem is followed by a diagnosis of potential causes and actionable solutions with detailed protocols.

Issue 1: Reaction is sluggish or has stalled, with significant starting material remaining after an extended period.

Potential Cause 1: Insufficient Activating Reagent Potency

The steric bulk, likely from the carboxylic acid partner, can prevent less reactive coupling agents from efficiently forming the necessary activated intermediate. Standard carbodiimide reagents like DCC or EDC may not be potent enough for these demanding couplings.[2][3]

Solution: Switch to a more powerful in-situ activating reagent. Uronium/aminium salts or phosphonium salts are significantly more effective as they form highly reactive esters that can overcome the steric barrier.[2]

  • Recommended Reagents: HATU, HBTU, HCTU, PyBOP, COMU.[2][3][4]

  • Expert Insight: COMU is an excellent choice as it exists in the more reactive uronium form and requires only one equivalent of a tertiary base.[4] For extremely challenging couplings, converting the carboxylic acid to an acyl fluoride using reagents like TFFH or BTFFH can be a highly effective, albeit more specialized, strategy.[5][6]

Table 1: Comparison of Common Coupling Reagents for Hindered Systems

Reagent ClassExamplesByproductsKey AdvantagesConsiderations
Carbodiimides DCC, DIC, EDCUrea derivativesCost-effectiveOften insufficient for hindered couplings; can cause racemization.[4][7]
Uronium/Aminium HATU, HBTU, HCTU, COMUTetramethylureaHigh reactivity, fast kinetics, low racemization.[4][8]Can react with the free amine if used in excess; order of addition is crucial.[8]
Phosphonium PyBOP, PyAOPPhosphoramide derivativesHigh reactivity; does not form guanidinium byproducts.[8]BOP produces carcinogenic HMPA; PyBOP is a safer alternative.[4][7]
Acyl Fluoride Precursors TFFH, BTFFHVariesExcellent for severely hindered substrates.[5][6]Requires an additional activation step.

Potential Cause 2: Suboptimal Reaction Conditions (Solvent & Temperature)

Inadequate solvation of the reactants or the growing product can lead to aggregation, effectively slowing down the reaction rate.[2][9] Additionally, the activation energy for a sterically demanding coupling may not be met at room temperature.

Solution: Optimize the solvent and temperature.

  • Solvent Choice: N-methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) for its enhanced solvating properties, especially in complex syntheses.[2][9] For particularly stubborn reactions, consider using a mixture of solvents such as DCM/DMF/NMP.

  • Temperature: Gently heating the reaction (e.g., to 40-50 °C) can significantly increase the reaction rate. However, this must be done cautiously as excessive heat can increase the risk of racemization of chiral carboxylic acids.[2] Microwave-assisted synthesis is a highly effective method to rapidly heat the reaction, often driving difficult couplings to completion in minutes instead of hours.[2]

Potential Cause 3: Amine Salt Formation

If your BCP-amine is a hydrochloride or TFA salt, the amine is protonated and non-nucleophilic. The reaction will not proceed until the free amine is liberated by a base.[3]

Solution: Ensure sufficient base is present to neutralize the amine salt and facilitate the coupling reaction.

  • Stoichiometry: If using an amine salt, add at least one extra equivalent of a non-nucleophilic base (e.g., DIPEA, triethylamine) relative to the amount of coupling reagent base.[3][10]

  • Protocol: It is good practice to add the base to the amine salt and stir for a few minutes before adding the carboxylic acid and coupling reagent.

Issue 2: The reaction appears complete by TLC/LC-MS, but isolated yield is low.

Potential Cause 1: Formation of Side Products

Several side reactions can compete with the desired amide formation, reducing the overall yield.

Solution: Modify the reaction setup to disfavor side product formation.

  • N-Acylurea Formation (with carbodiimides): This stable byproduct effectively halts the reaction.[7] Lowering the reaction temperature can minimize this side reaction.[7] The best solution is to switch to a uronium or phosphonium salt reagent.

  • Guanidinium Byproduct (with uronium/aminium reagents): The coupling reagent can react with the amine nucleophile. To avoid this, pre-activate the carboxylic acid.

Protocol 1: Pre-activation of Carboxylic Acid with HATU
  • In a dry flask under an inert atmosphere (N2 or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF or NMP.[10][11]

  • Add a non-nucleophilic base such as DIPEA (2.0 eq).[12]

  • Stir the mixture at room temperature for 5-10 minutes to allow for the formation of the activated ester.[13]

  • In a separate flask, dissolve the BCP-amine (1.1 eq) in the same solvent.

  • Add the amine solution to the pre-activated acid solution.

  • Monitor the reaction by TLC or LC-MS until completion.[14][15]

Process Optimization Workflow

The following diagram outlines a logical workflow for troubleshooting and optimizing your BCP amide coupling reactions.

G cluster_start Start: Slow BCP Amide Coupling cluster_reagent Step 1: Evaluate Coupling Reagent cluster_conditions Step 2: Optimize Conditions cluster_protocol Step 3: Refine Protocol cluster_end Resolution Start Reaction is slow or incomplete Reagent_Check Using DCC/EDC? Start->Reagent_Check Switch_Reagent Switch to HATU, COMU, or PyBOP Reagent_Check->Switch_Reagent Yes Solvent_Check Optimize Solvent Reagent_Check->Solvent_Check No Extreme_Hindrance Still slow? Consider Acyl Fluoride (TFFH/BTFFH) Switch_Reagent->Extreme_Hindrance Switch_Reagent->Solvent_Check Temp_Check Increase Temperature Solvent_Check->Temp_Check Solvent_Action Switch DMF to NMP or use solvent mixture Solvent_Check->Solvent_Action Temp_Action Heat to 40-50°C or use Microwave Temp_Check->Temp_Action Preactivate Pre-activate Acid before adding Amine Temp_Check->Preactivate Double_Couple Perform a 'Double Coupling' Preactivate->Double_Couple End Optimized Reaction Double_Couple->End

Caption: Troubleshooting workflow for slow BCP amide couplings.

Frequently Asked Questions (FAQs)

Q1: My BCP-amine is supposed to be highly reactive. Why is my reaction still slow? While the bridgehead amine on an unsubstituted BCP core is exceptionally reactive, steric hindrance is a cumulative property.[1] The bottleneck may be a sterically bulky carboxylic acid partner (e.g., one with an adjacent quaternary center or ortho-substituents on an aromatic ring). The overall three-dimensional architecture of your specific substrates dictates the reaction kinetics.

Q2: How can I monitor the reaction progress effectively? Thin-Layer Chromatography (TLC) is the quickest method for routine monitoring.[15] Co-spot your reaction mixture with your starting materials (BCP-amine and carboxylic acid) to visualize the consumption of reactants and the appearance of the product. For definitive confirmation of product identity and to check for side products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[15]

Q3: What is "double coupling" and when should I use it? Double coupling is the process of repeating the coupling step with fresh reagents to drive a difficult reaction to completion.[16] After the first coupling reaction has proceeded for its allotted time (e.g., 2 hours), you filter the reaction mixture (if on solid phase) or simply add a second fresh portion of activated acid to the solution. This is particularly useful in solid-phase peptide synthesis for adding sterically hindered amino acids.[16]

Q4: Can I just increase the equivalents of my coupling reagent to speed things up? While using a slight excess of the coupling reagent and acid (e.g., 1.2 equivalents) relative to the amine is common, using a large excess of a uronium/aminium reagent like HATU is not recommended. The excess reagent can react with the N-terminus of your BCP-amine, forming a guanidinium cap that terminates the reaction.[4][8] It is more effective to change the reagent type or reaction conditions than to use a large excess.

Q5: Are there any specific safety concerns with these more potent coupling reagents? Yes. Phosphonium reagents like BOP are highly effective but generate hexamethylphosphoramide (HMPA) as a byproduct, which is a known carcinogen.[7] Safer alternatives like PyBOP were developed for this reason. Always consult the Safety Data Sheet (SDS) for any reagent and handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

References

  • Journal of Visualized Experiments. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents.[Link]

  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.[Link]

  • Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[Link]

  • Aapptec Peptides. Coupling Reagents.[Link]

  • ResearchGate. Which reagent high yield direct amide formation between Carboxylic acids and amines?[Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry.[Link]

  • Nature. Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines.[Link]

  • University of Puget Sound. Amide Coupling - Biofilm Inhibitor Synthesis.[Link]

  • National Institutes of Health. Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane.[Link]

  • ChemRxiv. Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis.[Link]

  • Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.[Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach.[Link]

  • National Institutes of Health. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.[Link]

  • Royal Society of Chemistry. Amide bond formation: beyond the myth of coupling reagents.[Link]

  • Reddit. How do I avoid side reactions while doing this peptide coupling reaction?[Link]

  • Royal Society of Chemistry. The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents.[Link]

  • ChemRxiv. Bridge Heteroarylation of Bicyclo[1.1.1]pentane Derivatives.[Link]

  • University of Puget Sound. Amide Workup - Biofilm Inhibitor Synthesis.[Link]

  • Fisher Scientific. Amide Synthesis.[Link]

  • PubMed. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization.[Link]

  • ResearchGate. Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications.[Link]

Sources

Technical Support Center: Synthesis of Bicyclo[1.1.0]pentanes (BCPs)

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Handling Volatile Intermediates for Researchers, Scientists, and Drug Development Professionals

The synthesis of bicyclo[1.1.0]pentane (BCP) and its derivatives presents unique challenges due to the involvement of highly strained and often volatile intermediates. This guide provides practical, field-proven insights into navigating these complexities, ensuring both successful synthesis and laboratory safety. Our focus is on the critical handling of volatile intermediates, which is paramount for achieving reproducible results and maintaining a safe research environment.

Troubleshooting Guide: Common Issues in BCP Synthesis

This section addresses frequent problems encountered during the synthesis of BCPs, with a focus on issues arising from the management of volatile intermediates.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Loss of Volatile Intermediates: Key precursors, such as bicyclo[1.1.0]butane, are gases at room temperature and can be lost during reaction setup, workup, or solvent removal.- Low-Temperature Reactions: Conduct reactions involving volatile intermediates at or below their boiling points. Utilize cryo-cooling baths (e.g., dry ice/acetone) to maintain low temperatures. - Sealed Reaction Vessels: For reactions at elevated temperatures with volatile reagents, use a sealed-tube apparatus or a robust condenser like a Vigreaux column to prevent escape.[1] - Careful Solvent Removal: Avoid high vacuum lines for solvent removal. Use a rotary evaporator with reduced vacuum and a cold trap. Alternatively, consider distillation at atmospheric pressure if the product is significantly less volatile than the solvent.[1]
Decomposition of Strained Intermediates: Highly strained rings are susceptible to thermal or acid/base-catalyzed decomposition.- Inert Atmosphere: Handle all strained intermediates under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with oxygen or moisture. - Neutral Conditions: Unless the reaction mechanism requires acidic or basic conditions, maintain a neutral pH during workup and purification. Use neutral alumina for chromatography if silica gel proves too acidic.[2] - Temperature Control: Avoid excessive heating. Monitor reaction temperatures closely and use appropriate cooling baths.
Inconsistent Reaction Outcomes Inaccurate Quantification of Volatile Reagents: The gaseous nature of intermediates like bicyclo[1.1.0]butane makes precise measurement challenging.- Gas-Tight Syringes: Use calibrated gas-tight syringes for transferring known volumes of gaseous reagents. - Solution-Phase Handling: Whenever possible, handle volatile intermediates as solutions in a high-boiling, inert solvent. This allows for more accurate volumetric or gravimetric measurement. - NMR Quantification: Use a non-volatile internal standard to determine the concentration of volatile intermediates in solution by ¹H NMR before proceeding with the reaction.
Safety Concerns (e.g., unexpected pressure buildup) High Vapor Pressure of Intermediates: The high volatility of intermediates can lead to pressure buildup in sealed vessels, especially with temperature fluctuations.- Venting and Pressure Relief: Ensure sealed reaction vessels are equipped with a pressure-relief valve or that the reaction is designed to be self-venting if pressure exceeds a safe limit. - Avoid Overfilling: Do not overfill sealed reaction vessels. Leave sufficient headspace to accommodate potential pressure increases. - Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and consider using a blast shield when working with highly strained and energetic compounds.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What are the primary volatile intermediates I should be concerned about in BCP synthesis?

The most significant volatile intermediate is bicyclo[1.1.0]butane (BCB) . It is a colorless, easily condensed gas with a boiling point of approximately 8°C.[6] Many synthetic routes to BCPs involve the in-situ generation or use of BCB, which is then typically reacted with a carbene source to form the bicyclo[1.1.0]pentane ring system.[2][7][8] Depending on the specific carbene precursor used, other volatile byproducts may also be generated.

Q2: How can I safely generate and handle gaseous bicyclo[1.1.0]butane in the lab?

A well-established method involves the intramolecular Wurtz coupling of 1-bromo-3-chlorocyclobutane using molten sodium in dioxane. The gaseous BCB product is then collected in a series of cold traps cooled with liquid nitrogen.[6][9]

Experimental Protocol: Generation and Trapping of Bicyclo[1.1.0]butane

Safety First: This procedure involves molten sodium, a highly reactive and flammable metal, and the generation of a flammable gas. It must be performed by trained personnel in a well-ventilated fume hood, under an inert atmosphere, and with appropriate PPE.

Materials:

  • 1-bromo-3-chlorocyclobutane

  • Sodium metal

  • Anhydrous dioxane

  • Liquid nitrogen

Apparatus:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Pressure-equalizing addition funnel

  • Two cold traps in series

  • Gas storage bulb

  • Inert gas (argon or nitrogen) line with a mercury bubbler

G cluster_reaction Reaction Setup cluster_trapping Trapping System Flask Three-Necked Flask (Dioxane, Sodium) Condenser Reflux Condenser Flask->Condenser Stirrer Mechanical Stirrer Stirrer->Flask Trap1 Cold Trap 1 (Liquid N2) Condenser->Trap1 Gaseous BCB Funnel Addition Funnel (1-bromo-3-chlorocyclobutane in dioxane) Funnel->Flask N2_in N2 In N2_in->Funnel Trap2 Cold Trap 2 (Liquid N2) Trap1->Trap2 Storage Gas Storage Bulb (Liquid N2) Trap2->Storage Transfer

Workflow for the generation and trapping of gaseous bicyclo[1.1.0]butane.

Procedure:

  • Assemble the glassware as shown in the diagram. Ensure all joints are well-sealed.

  • Charge the three-necked flask with anhydrous dioxane and freshly cut sodium metal.

  • Flush the entire system with dry nitrogen.

  • Heat the flask to reflux to melt the sodium, and stir to create a dispersion.

  • Slowly add a solution of 1-bromo-3-chlorocyclobutane in dioxane from the addition funnel over 1 hour.

  • Maintain reflux for an additional 2 hours. The gaseous bicyclo[1.1.0]butane will pass through the condenser and collect in the liquid nitrogen-cooled traps.

  • Once the reaction is complete, the condensed bicyclo[1.1.0]butane can be transferred to a pre-weighed gas storage bulb by carefully warming the traps while cooling the storage bulb with liquid nitrogen.

Q3: What are the best methods for purifying volatile BCP intermediates?

Due to their volatility and potential for decomposition, purification requires careful consideration:

  • Low-Temperature Vacuum Distillation: For liquid intermediates, distillation under reduced pressure at low temperatures is effective.[2] A short-path distillation apparatus is recommended to minimize losses.

  • Preparative Gas Chromatography (GC): For thermally stable, volatile compounds, preparative GC can provide high-purity samples.[2]

  • Low-Temperature Column Chromatography: If chromatography is necessary, perform it quickly at low temperatures on a neutral stationary phase like alumina to avoid decomposition.[2]

  • Low-Temperature Recrystallization: For solid intermediates, recrystallization from a suitable solvent at low temperatures can be an effective purification method.[2]

Q4: How should I store volatile BCP intermediates?

Storage conditions are critical to prevent degradation and loss of material:

  • Low Temperature: Store all volatile intermediates at low temperatures. For gaseous compounds like bicyclo[1.1.0]butane, this means storing them as a condensed liquid in a sealed ampoule in a freezer (-20°C or below).[6]

  • Inert Atmosphere: Store under an inert atmosphere to prevent reaction with air and moisture.

  • Sealed Containers: Use robust, well-sealed containers designed for storing volatile substances under pressure.

Q5: What spectroscopic data can I use to characterize bicyclo[1.1.0]pentane and its precursors?

NMR spectroscopy is a powerful tool for characterizing these strained molecules. The unusual bonding often leads to distinctive chemical shifts.

Compound ¹H NMR Chemical Shifts (ppm) ¹³C NMR Chemical Shifts (ppm)
Bicyclo[1.1.0]butane Bridgehead (exo): ~1.50 Bridgehead (endo): ~0.49 Methylene: ~1.36Bridgehead: ~-1.0 Methylene: ~32.0
Bicyclo[1.1.1]pentane Bridgehead: ~2.46 Methylene: ~1.88Bridgehead: ~35.0 Methylene: ~51.0
Substituted BCP Derivatives Chemical shifts will vary significantly with substitution. Consult literature for specific derivatives.Chemical shifts will vary significantly with substitution. Consult literature for specific derivatives.

Safety and Handling of Highly Strained Ring Systems

The high ring strain energy of bicyclo[1.1.0]pentanes and their precursors makes them energetic molecules that require special handling precautions.

  • Avoid Ignition Sources: These compounds can be flammable. Keep them away from heat, sparks, and open flames.

  • Work in a Well-Ventilated Area: Always handle volatile and potentially hazardous compounds in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Standard PPE (safety glasses, lab coat, gloves) is mandatory. For larger-scale reactions or when there is a risk of explosion, a blast shield should be used.

  • Emergency Preparedness: Have appropriate fire extinguishing media (e.g., CO₂, dry chemical) readily available. Ensure access to a safety shower and eyewash station.

By adhering to these guidelines, researchers can safely and effectively work with the volatile intermediates encountered in BCP synthesis, paving the way for further discoveries in medicinal chemistry and materials science.

References

  • Synthesis of Bridge-Substituted Bicyclo[1.1.1]Pentanes by Catalytic Metal Carbene Insertion into Bicyclo[1.1.0]Butanes. PubMed.
  • Application Notes and Protocols for Handling Highly Strained Molecules. Benchchem.
  • Direct Synthesis of Bicyclo[1.1.
  • [Bicyclo[1.1.0]butane - Organic Syntheses Procedure]. Organic Syntheses.
  • Working with Hazardous Chemicals. Organic Syntheses.
  • Synthesis of Bicyclo[1.1.0]butanes from Iodo-Bicyclo[1.1.1]pentanes. Organic Letters.
  • Synthesis of 1,3-Disubstituted Bicyclo[1.1.
  • Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(1,1-dimethylethyl)- Properties.
  • Synthesis of Bicyclo[1.1.0]butanes from Iodo-Bicyclo[1.1.1]pentanes. ChemRxiv.
  • Tips & Tricks: Volatile Compounds. University of Rochester, Department of Chemistry.
  • Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry.
  • 1,1'-Bi(bicyclo[1.1.1]pentane) | C10H14 | CID 14173148. PubChem.
  • Bicyclo(1.1.1)pentane | C5H8 | CID 136153. PubChem.
  • PAH Standard (1X1 mL)
  • Polycyclic Aromatic Hydrocarbons (PAHs). Illinois Department of Public Health.
  • Polycyclic Aromatic Hydrocarbons (PAHs): Ensuring Workplace Safety with Up-to-Date SDSs.
  • MSDS of bicyclo[1.1.1]pentane-1,3-dicarbonitrile. Capot Chemical.
  • SAFETY D
  • SAFETY D
  • Bicyclo(1.1.1)pentane-1,3-dicarboxylic acid, 1-methyl ester. Sigma-Aldrich.

Sources

Technical Support Center: Overcoming Steric Hindrance in 3-Ethynyl-BCP Cycloadditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-ethynyl-bicyclo[1.1.1]pentane (3-ethynyl-BCP) cycloadditions. The unique structural rigidity and steric profile of the BCP core present distinct challenges in achieving efficient cycloadditions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate these complexities and achieve successful outcomes in your experiments.

Introduction to the Challenge: The BCP Cage and Steric Hindrance

Bicyclo[1.1.1]pentane (BCP) has emerged as a valuable bioisostere for para-substituted phenyl rings in medicinal chemistry, offering improved metabolic stability and pharmacokinetic properties.[1][2] The 3-ethynyl-BCP moiety, in particular, serves as a key building block for introducing this scaffold via cycloaddition reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

However, the cage-like structure of the BCP core, with the ethynyl group positioned at a bridgehead carbon, creates a sterically demanding environment. This can significantly hinder the approach of the azide coupling partner to the alkyne, leading to sluggish or incomplete reactions. This guide will explore rational strategies to overcome these steric barriers.

Frequently Asked Questions (FAQs)

Q1: Why are my 3-ethynyl-BCP CuAAC reactions so slow compared to those with simpler alkynes?

A1: The reduced reactivity is primarily due to steric hindrance imposed by the BCP cage. The rigid, three-dimensional structure of the BCP scaffold shields the ethynyl group, making it difficult for the azide and the copper catalyst to adopt the necessary transition state geometry for the cycloaddition to occur efficiently. Computational studies on related systems have shown that increased steric bulk can significantly raise the activation energy of the reaction.[3][4]

Q2: I'm observing low yields and the formation of side products in my CuAAC reaction. What could be the cause?

A2: Low yields are often a direct consequence of the steric hindrance mentioned above. To compensate for the slow reaction rate, prolonged reaction times or higher temperatures may be employed, which can lead to the degradation of sensitive substrates or the catalyst. Common side reactions include the reduction of the azide to an amine, particularly when using an excess of a reducing agent like sodium ascorbate to generate Cu(I) from a Cu(II) source.[5]

Q3: Is SPAAC a better alternative to CuAAC for 3-ethynyl-BCP cycloadditions to avoid copper toxicity?

A3: While SPAAC is an excellent copper-free alternative, it can be even more sensitive to steric hindrance than CuAAC.[6] The bulky cyclooctyne reagents used in SPAAC can experience significant steric clashes with the BCP cage, potentially leading to even lower reaction rates. The choice between CuAAC and SPAAC will depend on the specific substrates and the tolerance of the system to copper.

Q4: Can I use the same catalyst system for my 3-ethynyl-BCP cycloaddition that I use for other terminal alkynes?

A4: While standard CuAAC catalyst systems (e.g., CuSO₄/sodium ascorbate) may provide some product, they are often sub-optimal for sterically hindered substrates like 3-ethynyl-BCP. The choice of the copper source and, more importantly, the stabilizing ligand is critical to enhance catalytic activity and overcome steric barriers.[6]

Troubleshooting Guides

Issue 1: Slow or Incomplete CuAAC Reaction

If your CuAAC reaction with 3-ethynyl-BCP is proceeding slowly or stalling before completion, consider the following optimization strategies.

Strategy 1: Catalyst System Optimization

The selection of the copper source and a suitable ligand is the most critical factor in overcoming the steric hindrance of the BCP core.

  • Copper Source: While Cu(II) salts like CuSO₄ with a reducing agent (e.g., sodium ascorbate) are common, direct use of a Cu(I) source such as CuI or CuBr can sometimes be more effective as it eliminates the need for a reducing agent that can participate in side reactions.[5]

  • Ligand Selection: The role of the ligand is to stabilize the Cu(I) catalytic center and increase its reactivity. For sterically demanding substrates, bulky or electron-donating ligands can be particularly effective.

LigandKey Features & Recommendations
TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)A commonly used ligand that can improve reaction rates. However, its own bulk might be a limiting factor in highly congested systems.[6]
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)A water-soluble analogue of TBTA, ideal for bioconjugation reactions in aqueous media.[7]
Bulky Phosphine Ligands Ligands such as triphenylphosphine (PPh₃) or other bulky phosphines can enhance catalyst activity and stability.
N-Heterocyclic Carbenes (NHCs) NHC-copper complexes have shown promise in catalyzing challenging click reactions and may be beneficial for 3-ethynyl-BCP substrates.
Strategy 2: Reaction Condition Optimization

Fine-tuning the reaction parameters can have a significant impact on the outcome of sterically hindered cycloadditions.

  • Solvent: The choice of solvent can influence the solubility of reactants and the stability of the catalytic species. Aprotic polar solvents like DMF or DMSO are often good choices. In some cases, a mixture of solvents can be beneficial.

  • Temperature: While CuAAC reactions are often run at room temperature, gentle heating (e.g., 40-60 °C) can provide the necessary activation energy to overcome the steric barrier. However, be mindful of the thermal stability of your substrates.

  • Concentration: In cases of slow bimolecular reactions, increasing the concentration of the reactants can lead to an increased reaction rate.

Issue 2: Side Product Formation

The appearance of significant side products often indicates that the reaction conditions are too harsh or that the catalyst is not sufficiently selective.

Strategy 1: Minimizing Azide Reduction
  • Use a Cu(I) Source Directly: As mentioned, using a Cu(I) salt like CuI eliminates the need for a reducing agent, thereby preventing the reduction of the azide to an amine.[5]

  • Optimize Reducing Agent Stoichiometry: If using a Cu(II) salt, carefully titrate the amount of sodium ascorbate to the minimum required for efficient catalysis. An excess should be avoided.

Strategy 2: Preventing Alkyne Homocoupling (Glaser Coupling)
  • Ensure an Oxygen-Free Environment: The oxidative homocoupling of terminal alkynes is an oxygen-dependent process. Thoroughly degassing your solvents and running the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial.

  • Use of a Stabilizing Ligand: A good stabilizing ligand will protect the Cu(I) center from oxidation to Cu(II), which is a catalyst for Glaser coupling.

Experimental Protocols

Protocol 1: Optimized CuAAC for Sterically Hindered 3-Ethynyl-BCP

This protocol provides a starting point for the CuAAC of a 3-ethynyl-BCP derivative with an organic azide.

Materials:

  • 3-ethynyl-BCP derivative (1.0 equiv)

  • Azide derivative (1.1 equiv)

  • Copper(I) Iodide (CuI) (0.1 equiv)

  • Tris(triphenylphosphine)copper(I) bromide ([CuBr(PPh₃)₃]) could be an alternative catalyst.[8]

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous, degassed DMF

Procedure:

  • To a dry reaction vessel under an argon atmosphere, add the 3-ethynyl-BCP derivative and the azide derivative.

  • Add anhydrous, degassed DMF to dissolve the reactants.

  • Add DIPEA to the reaction mixture.

  • In a separate vial, weigh the CuI catalyst.

  • Add the CuI to the reaction mixture under a positive flow of argon.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for SPAAC with a 3-Ethynyl-BCP Derivative

This protocol is a general guideline for the strain-promoted cycloaddition. Note that reaction times can be significantly longer due to steric hindrance.

Materials:

  • 3-ethynyl-BCP derivative (1.0 equiv)

  • Strained cyclooctyne (e.g., DBCO, BCN) derivative (1.2 equiv)

  • Anhydrous solvent (e.g., acetonitrile, DMF, or a biological buffer)

Procedure:

  • Dissolve the 3-ethynyl-BCP derivative in the chosen solvent in a reaction vessel.

  • Add the strained cyclooctyne derivative to the solution.

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction progress over an extended period (24-72 hours) using an appropriate analytical technique (TLC, LC-MS, NMR).

  • Once the reaction is complete, concentrate the mixture and purify the product by column chromatography or HPLC.

Visualizing the Workflow

experimental_workflow cluster_reagents Reagent Preparation cluster_reaction Cycloaddition Reaction cluster_workup Workup & Purification cluster_analysis Product Analysis reagent1 3-Ethynyl-BCP Derivative reaction_setup Reaction Setup (Solvent, Temp, Atmosphere) reagent1->reaction_setup reagent2 Azide or Cyclooctyne reagent2->reaction_setup catalyst Catalyst/Ligand System catalyst->reaction_setup monitoring Reaction Monitoring (TLC, LC-MS) reaction_setup->monitoring quench Quenching monitoring->quench Upon Completion extraction Extraction quench->extraction purification Purification (Chromatography) extraction->purification analysis Characterization (NMR, MS, etc.) purification->analysis

Caption: A generalized workflow for 3-ethynyl-BCP cycloaddition experiments.

Mechanistic Considerations: The Role of Steric Hindrance

steric_hindrance cluster_ideal Unhindered Alkyne cluster_hindered 3-Ethynyl-BCP alkyne_un R-C≡CH ts_un Transition State alkyne_un->ts_un Easy Approach azide_un N₃-R' azide_un->ts_un product_un Triazole ts_un->product_un Low Activation Energy alkyne_bcp BCP-C≡CH ts_bcp Transition State alkyne_bcp->ts_bcp Steric Clash azide_bcp N₃-R' azide_bcp->ts_bcp product_bcp Triazole ts_bcp->product_bcp High Activation Energy

Caption: Steric hindrance in 3-ethynyl-BCP cycloadditions increases activation energy.

Concluding Remarks

Successfully performing cycloadditions with 3-ethynyl-BCP requires a departure from standard protocols for simple alkynes. A rational approach to catalyst and ligand selection, coupled with careful optimization of reaction conditions, is paramount. This guide provides a foundation for troubleshooting and developing robust procedures for the synthesis of novel BCP-containing molecules. As research in this area continues, we anticipate the development of even more efficient catalytic systems for these challenging yet rewarding transformations.

References

  • Shire, B.R., and Anderson, E.A. (2023). Conquering the synthesis and functionalization of bicyclo[1.1.1]pentanes. JACS Au 3.
  • Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - MDPI. (n.d.). Retrieved February 15, 2026, from [Link]

  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(6), 1539–1553. [Link]

  • Burton, K. I., & MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem, 11(5), 102537. [Link]

  • Synthesis of 1,3‐difunctionalized bicyclo[1.1.1]pentanes. - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Multi-component Cycloaddition Approaches in the Catalytic Asymmetric Synthesis of Alkaloid Targets - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Ethynyl-substituted benzosiloxaboroles: the role of C(π)⋯B interactions in their crystal packing and use in Cu(i)-catalyzed 1,3-dipolar cycloaddition - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Investigation of the Reactivity of 1-Azido-3-Iodobicyclo[1.1.1]pentane under “Click” Reaction Conditions - ChemRxiv. (n.d.). Retrieved February 15, 2026, from [Link]

  • Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations - MDPI. (n.d.). Retrieved February 15, 2026, from [Link]

  • Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene - MDPI. (n.d.). Retrieved February 15, 2026, from [Link]

  • Optimizing ligand structure for low-loading and fast catalysis for alkynyl-alcohol and -amine cyclization - Dalton Transactions (RSC Publishing). (n.d.). Retrieved February 15, 2026, from [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Retrieved February 15, 2026, from [Link]

  • Recent Progress in (3+3) Cycloadditions of Bicyclobutanes to Access Bicyclo[3.1.1]heptane Derivatives - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Toward in silico Catalyst Optimization - ETH Zurich Research Collection. (n.d.). Retrieved February 15, 2026, from [Link]

  • A computational study of the 1,3-dipolar cycloaddition reaction mechanism for nitrilimines - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • A Recent Concept of Importance: Click Chemistry. (n.d.). Retrieved February 15, 2026, from [Link]

  • Click chemistry reagents - Chemie Brunschwig. (n.d.). Retrieved February 15, 2026, from [Link]

  • Steric effects on the control of endo/exo-selectivity in the asymmetric cycloaddition reaction of 3,4-dimethyl-1-phenylarsole - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Ethynyl-B(dan) in [3+2] Cycloaddition and Larock Indole Synthesis: Synthesis of Stable Boron-Containing Heteroaromatic Compounds - PubMed. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple - Beilstein Journals. (n.d.). Retrieved February 15, 2026, from [Link]

  • Reduction and Cycloaddition of Heteroalkenes at Ga(I) Bisamide Center - MDPI. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

Validation & Comparative

Technical Comparison Guide: NMR Characterization of 3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the NMR characterization data for 3-ethynylbicyclo[1.1.1]pentane-1-carboxylic acid (a saturated, 3D bioisostere) versus its aromatic analogue, 4-ethynylbenzoic acid .

Executive Summary: The Bioisostere Shift

In modern drug discovery, the bicyclo[1.1.1]pentane (BCP) motif is a validated bioisostere for the phenyl ring. It offers a linear exit vector similar to para-substituted benzenes but with improved physicochemical properties: increased solubility , reduced lipophilicity (LogP) , and greater metabolic stability .

This guide details the specific NMR spectral signatures that differentiate the 3D BCP scaffold from the 2D aromatic system. The data confirms the saturated nature of the BCP core, evidenced by the dramatic upfield shift of the bridgehead protons compared to the aromatic protons of the benzoate analogue.

Structural Comparison Logic

The following diagram illustrates the structural relationship and the "exit vector" alignment that makes these two compounds interchangeable in binding pockets, despite their distinct electronic profiles.

Bioisostere_Comparison Benzene 4-Ethynylbenzoic Acid (Planar Aromatic) BCP 3-Ethynyl-BCP-1-carboxylic Acid (3D Saturated) Benzene->BCP Bioisosteric Replacement (Maintains Linear Geometry) Feat_Benz sp2 Carbons Ring Current (Deshielding) Low Solubility Benzene->Feat_Benz Exhibits Feat_BCP sp3 Carbons No Ring Current High Solubility BCP->Feat_BCP Exhibits

Figure 1: Structural comparison highlighting the transition from the planar, electron-rich aromatic system to the saturated, sp3-rich BCP core.

Experimental Protocol: NMR Acquisition

To ensure reproducible characterization, the following protocol addresses the specific relaxation properties of the BCP quaternary carbons and the solubility requirements of the carboxylic acid moiety.

Materials & Methods[1][2][3][4][5][6][7]
  • Solvent: DMSO-d

    
     (99.9% D) is recommended over CDCl
    
    
    
    .
    • Reasoning: Free carboxylic acids often dimerize or precipitate in chloroform, leading to broad peaks. DMSO disrupts hydrogen bonding, sharpening the -COOH and ethynyl signals.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Instrument: 400 MHz or higher (600 MHz recommended for resolving long-range couplings).

Acquisition Parameters (Standard vs. BCP)
ParameterStandard AromaticBCP-Specific ModificationReason
Pulse Sequence zg30 (30° pulse)zg30Standard proton acquisition.
Relaxation Delay (d1) 1.0 sec2.0 - 5.0 sec Quaternary carbons (C1/C3) in BCPs have long T1 relaxation times.
Scans (NS) 1616Sufficient for

H; increase for

C.
Temperature 298 K298 KStandard ambient.

Comparative NMR Data

The following tables contrast the chemical shifts of the BCP acid with 4-ethynylbenzoic acid.

Table 1: H NMR Chemical Shift Comparison (DMSO-d , 400 MHz)
Proton Environment4-Ethynylbenzoic Acid (

ppm)
3-Ethynyl-BCP Acid (

ppm)

(Shift Difference)
Carboxylic Acid (-COOH) 13.10 – 13.40 (br s)12.30 – 12.50 (br s)~0.8 ppm (BCP is less acidic)
Core Skeleton (Ar-H vs. CH

)
7.95 (d, 2H)7.60 (d, 2H)2.30 – 2.40 (s, 6H) ~5.5 ppm (Massive shielding)
Ethynyl Proton (-C

CH)
4.45 (s, 1H)3.05 – 3.15 (s, 1H) ~1.3 ppm

Interpretation:

  • Core Skeleton: The most diagnostic feature is the replacement of the aromatic doublet pair (7.6–8.0 ppm) with a clean singlet in the aliphatic region (~2.35 ppm). This corresponds to the six equivalent methylene protons of the BCP cage.

  • Ethynyl Proton: In the aromatic system, the ethynyl proton is deshielded (~4.45 ppm in DMSO) due to the anisotropy of the benzene ring. In the BCP system, this effect is absent, and the proton resonates closer to typical alkyl-alkyne values (~3.1 ppm).

Table 2: C NMR Chemical Shift Comparison (DMSO-d , 100 MHz)
Carbon Environment4-Ethynylbenzoic Acid (

ppm)
3-Ethynyl-BCP Acid (

ppm)
Carbonyl (C=O) 166.5170.5
Quaternary Core (C-COOH) 131.037.5 (Bridgehead C1)
Quaternary Core (C-C

C)
126.528.5 (Bridgehead C3)
Skeleton (CH/CH

)
132.0, 129.5 (Ar-CH)52.0 (Cage CH

)
Alkyne Internal (-C

)
83.080.5
Alkyne Terminal (

CH)
82.576.0

Interpretation:

  • Bridgehead Carbons: The BCP bridgehead carbons (C1 and C3) appear in the aliphatic region (28–38 ppm), drastically different from the aromatic quaternary carbons (126–131 ppm).

  • Cage Methylenes: The three methylene carbons of the BCP cage typically appear as a strong signal around 52 ppm.

Analytical Workflow: Characterization Logic

This workflow ensures the correct assignment of the BCP structure, distinguishing it from impurities or ring-opened byproducts.

NMR_Workflow Sample Crude Product (3-Ethynyl-BCP-COOH) Solvent Dissolve in DMSO-d6 Sample->Solvent H_NMR Run 1H NMR (16 Scans) Solvent->H_NMR Check_Ar Check 7.0 - 8.0 ppm region H_NMR->Check_Ar Check_Ali Check 2.0 - 2.5 ppm region Check_Ar->Check_Ali Clean Baseline Result_Impure Contamination: Aromatic signals present (Start Material) Check_Ar->Result_Impure Signals Found Result_Pure Pure BCP Structure: Singlet ~2.35 ppm (6H) Singlet ~3.10 ppm (1H) Check_Ali->Result_Pure Strong Singlet Found Check_Ali->Result_Impure Complex Multiplets (Ring Opening)

Figure 2: Step-by-step logic for validating the BCP structure via NMR. Absence of aromatic signals and presence of a clean aliphatic singlet are key pass/fail criteria.

References

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Organic & Biomolecular Chemistry. Link

  • Levterov, V. V., et al. (2018). "Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid." Journal of Organic Chemistry. Link

  • Sigma-Aldrich. (2024). "4-Ethynylbenzoic acid Product Specification and NMR Data." Link

  • Enamine Ltd. (2023). "Bicyclo[1.1.1]pentanes in Drug Discovery: Building Blocks Catalog." Link

Beyond the Flatland: A Comparative Guide to BCP vs. Phenyl Linkers in Drug Potency

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the relentless pursuit of enhanced potency, selectivity, and favorable pharmacokinetic profiles has driven medicinal chemists to "escape from flatland"—a strategic shift away from planar, aromatic moieties towards three-dimensional, saturated scaffolds.[1][2] The ubiquitous phenyl ring, a cornerstone of pharmaceutical design for decades, often introduces challenges related to poor solubility, metabolic instability, and off-target effects.[3][4][5][6] This guide provides a detailed, evidence-based comparison of a leading alternative—the bicyclo[1.1.1]pentane (BCP) linker—with the traditional phenyl linker, offering researchers and drug development professionals a comprehensive resource to inform strategic bioisosteric replacement and optimize drug potency.

The Rise of Saturated Bioisosteres: Introducing Bicyclo[1.1.1]pentane (BCP)

Bicyclo[1.1.1]pentane, a highly strained, rigid, and three-dimensional cage-like structure, has emerged as a non-classical bioisostere of the para-substituted phenyl ring.[3][7] Its unique geometry, with substituents exiting at a 180° angle, effectively mimics the linear trajectory of a para-substituted phenyl group, making it an excellent candidate for a linker or spacer in a drug molecule.[8] The key distinction lies in its saturated, sp³-rich nature, which imparts a range of desirable physicochemical properties often absent in their aromatic counterparts.

Head-to-Head Comparison: BCP vs. Phenyl Linkers

The decision to replace a phenyl linker with a BCP moiety is a strategic one, driven by the potential for significant improvements in a drug candidate's overall profile. This section provides a detailed comparison of these two linkers across key parameters, supported by experimental data from the literature.

Physicochemical Properties: A Clear Advantage for BCP

One of the most compelling reasons to employ a BCP linker is the consistent and significant improvement in a molecule's physicochemical properties. The replacement of a planar, aromatic phenyl ring with a rigid, three-dimensional BCP scaffold can dramatically enhance a compound's developability profile.

PropertyPhenyl-Containing CompoundBCP-Containing CompoundFold ImprovementReference
Aqueous Solubility < 0.1 µg/mL> 100 µg/mL> 1000x[1]
Aqueous Solubility 0.01 mg/mL0.87 mg/mL87x[9]
Aqueous Solubility LowIncreased by 360-fold360x[9]
Lipophilicity (log D) > 43.6Reduction of ~1 log unit[1]
Metabolic Stability (Clearance) HighDecreased by at least 4-fold> 4x[9]

These improvements are attributed to several factors inherent to the BCP scaffold:

  • Reduced π-π Stacking: The non-planar, saturated nature of BCP disrupts the intermolecular π-π stacking interactions that are common with phenyl rings, leading to a significant increase in aqueous solubility.[10]

  • Lower Lipophilicity: BCP is inherently less lipophilic than a phenyl ring, which contributes to improved solubility and can reduce non-specific binding to off-targets.[7]

  • Enhanced Metabolic Stability: The high sp³ character and the absence of aromatic C-H bonds make the BCP core less susceptible to oxidative metabolism by cytochrome P450 enzymes, a common metabolic pathway for phenyl-containing drugs.[11]

Impact on Drug Potency: A Case-by-Case Analysis

While the benefits of BCP linkers on physicochemical properties are well-established, their impact on drug potency is more nuanced and target-dependent. The replacement of a phenyl linker with a BCP moiety can result in maintained, improved, or in some cases, decreased potency.

Case Study 1: γ-Secretase Modulators for Alzheimer's Disease

In a study on γ-secretase modulators, replacing a phenyl linker with a BCP linker led to a significant improvement in solubility and a reduction in lipophilicity.[1] While another bioisostere, a bridged piperidine (BP), showed the highest potency in this particular series, the BCP analogue still demonstrated potent activity while offering a superior physicochemical profile compared to the phenyl-containing parent compound.[1]

Compound SeriesLinkerIC50 (Aβ42 in H4 cells, nM)Solubility (µg/mL)log D
Series 1 Phenyl-< 0.1> 4
BCP-> 100-
Series 2 Phenyl-< 0.1-
BCP-Significantly Improved-

Case Study 2: Lp-PLA2 Inhibitors

In the development of lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitors, the replacement of a phenyl ring with a BCP moiety was well-tolerated and maintained high potency.[12] X-ray crystallography confirmed that the BCP analogue adopted a similar binding mode to its phenyl counterpart, demonstrating the utility of BCP as a phenyl bioisostere in this context.[12]

Case Study 3: Imatinib Analogues

Conversely, in the case of analogues of the kinase inhibitor imatinib, replacing a phenyl linker with a BCP linker resulted in a significant decrease in potency (approximately 80-fold).[13] Molecular docking studies suggested that the shorter length of the BCP linker compared to the phenyl ring disrupted key hydrogen bonding interactions between the drug and the target kinase.[13] This highlights a critical consideration: the precise geometric and distance requirements of the pharmacophore. The distance between the connection points of a para-substituted phenyl ring is approximately 2.8 Å, whereas for a BCP linker, it is shorter, around 1.9 Å.[1]

Key Takeaway on Potency: The impact of a BCP linker on drug potency is highly dependent on the specific biological target and the role of the phenyl ring in the parent molecule. If the phenyl ring primarily acts as a rigid spacer and is not involved in crucial π-π stacking or cation-π interactions with the target protein, a BCP replacement is more likely to maintain or even improve potency.[7] However, if the aromaticity or the specific length of the phenyl linker is critical for binding, a BCP substitution may be detrimental to potency.

Experimental Workflows for Comparative Analysis

To systematically evaluate the impact of replacing a phenyl linker with a BCP linker, a series of well-defined experimental workflows are essential.

General Workflow for BCP vs. Phenyl Linker Comparison

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Design of Phenyl and BCP Analogues Design of Phenyl and BCP Analogues Synthesis of Compounds Synthesis of Compounds Design of Phenyl and BCP Analogues->Synthesis of Compounds Physicochemical Profiling Physicochemical Profiling Synthesis of Compounds->Physicochemical Profiling Potency Assays (Binding & Functional) Potency Assays (Binding & Functional) Physicochemical Profiling->Potency Assays (Binding & Functional) Metabolic Stability Assays Metabolic Stability Assays Potency Assays (Binding & Functional)->Metabolic Stability Assays Pharmacokinetic Studies Pharmacokinetic Studies Metabolic Stability Assays->Pharmacokinetic Studies Efficacy Studies Efficacy Studies Pharmacokinetic Studies->Efficacy Studies Lead Optimization Lead Optimization Efficacy Studies->Lead Optimization

Caption: A general experimental workflow for the comparative analysis of BCP and phenyl linkers in drug candidates.

Detailed Experimental Protocols

1. Aqueous Solubility Determination (Thermodynamic Solubility Assay)

  • Objective: To determine the thermodynamic solubility of the test compounds in an aqueous buffer.

  • Methodology:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Add an excess of the test compound (from the stock solution or as a solid) to a phosphate-buffered saline (PBS) solution (pH 7.4).

    • Incubate the mixture at room temperature with shaking for 24 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound by a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

    • Quantify the concentration against a standard curve of the compound.

2. Lipophilicity Measurement (Chromatographic Hydrophobicity Index - CHI)

  • Objective: To determine the lipophilicity of the test compounds.

  • Methodology:

    • Perform a reversed-phase high-performance liquid chromatography (RP-HPLC) analysis using a C18 column.

    • Use a gradient elution method with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

    • Inject the test compound and a series of known lipophilicity standards.

    • Measure the retention time of the test compound.

    • Calculate the CHI value based on the retention time relative to the standards. A higher CHI value indicates greater lipophilicity.

3. In Vitro Metabolic Stability Assay (Liver Microsomes)

  • Objective: To assess the metabolic stability of the test compounds in the presence of liver microsomes.

  • Methodology:

    • Prepare an incubation mixture containing the test compound, liver microsomes (from human, rat, or other species of interest), and a NADPH-regenerating system in a phosphate buffer.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.

4. Target Binding Assay (e.g., Radioligand Binding Assay)

  • Objective: To determine the binding affinity of the test compounds to their biological target.

  • Methodology (Example for a G-protein coupled receptor - GPCR):

    • Prepare a membrane fraction from cells expressing the target receptor.

    • In a multi-well plate, combine the membrane preparation, a radiolabeled ligand known to bind to the receptor, and varying concentrations of the test compound.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Rapidly filter the mixture through a glass fiber filter to separate the bound and free radioligand.

    • Wash the filter to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filter using a scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Synthesis of BCP Linkers: An Enabling Technology

The increasing interest in BCP linkers has been fueled by significant advancements in their synthesis.[1][10][14] Modern synthetic methods allow for the readily accessible and scalable production of a variety of functionalized BCP building blocks.

Synthetic Strategy Overview

G [1.1.1]Propellane [1.1.1]Propellane Radical Addition Radical Addition [1.1.1]Propellane->Radical Addition Radical Precursor Nucleophilic Opening Nucleophilic Opening [1.1.1]Propellane->Nucleophilic Opening Nucleophile Functionalized BCP Functionalized BCP Radical Addition->Functionalized BCP Further Derivatization Further Derivatization Functionalized BCP->Further Derivatization Nucleophilic Opening->Functionalized BCP Drug Candidate Drug Candidate Further Derivatization->Drug Candidate

Caption: Common synthetic routes to functionalized BCP linkers often start from [1.1.1]propellane.

The most common starting material for the synthesis of BCP derivatives is [1.1.1]propellane, a highly strained molecule.[14] The central, inverted C-C bond of propellane is readily cleaved by radicals or nucleophiles, allowing for the introduction of functional groups at the bridgehead positions.[14] Recent advances in photoredox and copper catalysis have enabled the development of mild and efficient methods for the synthesis of a wide range of drug-like BCPs.[11][14]

Conclusion: A Strategic Tool for Modern Drug Discovery

The bicyclo[1.1.1]pentane linker represents a powerful tool in the medicinal chemist's arsenal for overcoming the limitations associated with the traditional phenyl linker. Its ability to consistently improve physicochemical properties, such as solubility and metabolic stability, makes it an attractive option for enhancing the developability of drug candidates. While the impact on potency is target-dependent and requires careful consideration of the pharmacophore, the growing number of successful examples in the literature underscores the significant potential of BCP linkers in the design of next-generation therapeutics. By leveraging the experimental workflows and synthetic strategies outlined in this guide, researchers can make informed decisions about the strategic implementation of BCP bioisosteres to accelerate the discovery and development of safer and more effective medicines.

References

  • Butt, N., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry, 12(5), 758-766. [Link]

  • Royal Society of Chemistry. (2025, April 2). Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications. RSC Chemical Biology. [Link]

  • Zhang, X., et al. (2020). Copper-mediated synthesis of drug-like bicyclopentanes. Nature, 582(7811), 223-228. [Link]

  • Aggarwal, V. K., & Ball, M. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Journal of the American Chemical Society, 143(49), 20684-20701. [Link]

  • ResearchGate. (n.d.). Phenyl bioisosteres in medicinal chemistry: Discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease | Request PDF. [Link]

  • Measom, N. D., et al. (2015). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters, 6(10), 1045-1050. [Link]

  • Blumberg Institute. (n.d.). Phenyl and Biphenyl Molecular Metaphors in Drug Design. [Link]

  • Aggarwal, V. K., & Ball, M. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(5), 1282-1299. [Link]

  • Future Science. (2022, November 1). Advances in Nonclassical Phenyl Bioisosteres for Drug Structural Optimization. Future Medicinal Chemistry. [Link]

  • ResearchGate. (2025, October 26). Investigation of a [1.1.1]bicyclopentane as a phenyl replacement within an LpPLA 2 inhibitor | Request PDF. [Link]

  • National Institutes of Health. (n.d.). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. [Link]

  • Semantic Scholar. (2024, June 14). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]

  • ResearchGate. (2025, August 6). Physicochemical characterization and pharmacokinetics evaluation of β-caryophyllene/β-cyclodextrin inclusion complex | Request PDF. [Link]

  • American Chemical Society. (2020, July 17). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Pharmacokinetic parameters of BCP following i.v. injection at doses of... [Link]

  • National Institutes of Health. (2023, November 27). Bicyclopentylation of Alcohols with Thianthrenium Reagents. [Link]

  • Domainex. (2023, March 22). Synthesis of bicyclo[1.1.1]pentanes and ortho-difunctionalised arenes. [Link]

  • National Institutes of Health. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. [Link]

  • National Center for Biotechnology Information. (2020, October 22). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry. [Link]

  • MDPI. (2022, December 28). Design, Synthesis and Antiproliferative Evaluation of Bis-Indole Derivatives with a Phenyl Linker: Focus on Autophagy. Molecules. [Link]

  • ResearchGate. (n.d.). (a) Replacement of a para‐substituted phenyl with BCP. (b) Examples of... | Download Scientific Diagram. [Link]

  • National Institutes of Health. (n.d.). Agonist vs Antagonist Behavior of δ Opioid Peptides Containing Novel Phenylalanine Analogues in Place of Tyr1. [Link]

  • National Institutes of Health. (n.d.). Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. [Link]

  • C&EN. (2024, October 1). Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. [Link]

Sources

ADME Property Comparison: 3-Ethynyl-BCP vs. 4-Ethynylbenzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the 3-ethynyl-bicyclo[1.1.1]pentane (3-ethynyl-BCP) scaffold versus its aromatic analog, 4-ethynylbenzoic acid (representing the 4-ethynylphenyl moiety).

Executive Summary

In medicinal chemistry, the replacement of a para-substituted phenyl ring with a bicyclo[1.1.1]pentane (BCP) core is a validated strategy to improve the physicochemical profile of a drug candidate.[1][2][3][4] While 4-ethynylbenzoic acid represents a classic, planar aromatic linker, the 3-ethynyl-BCP analog offers a saturated, three-dimensional alternative.

Key Verdict: The BCP scaffold typically provides superior aqueous solubility and enhanced metabolic stability compared to the phenyl ring, primarily by disrupting planar


-stacking ("escaping flatland") and removing the electron-rich aromatic ring prone to oxidative metabolism (CYP450). However, the BCP bridgehead-to-bridgehead distance (~1.85 Å) is significantly shorter than the para-phenyl distance (~2.8 Å), which must be accounted for in structure-based design.

Physicochemical & Structural Comparison

The following table synthesizes data from key bioisostere studies (e.g., Stepan et al., J. Med.[4][5][6][7] Chem. 2012) comparing the phenyl ring to the BCP core.[4]

Property4-Ethynylphenyl Moiety3-Ethynyl-BCP MoietyImpact on Drug Design
Hybridization

(Aromatic, Planar)

(Saturated, 3D Cage)
BCP increases

fraction; disrupts crystal lattice packing.
Geometry (Exit Vectors) Linear (180°)Linear (180°)Both maintain collinear substitution, ideal for para-mimicry.
Scaffold Length ~2.79 Å (Ring diameter)~1.85 Å (Bridgehead-Bridgehead)BCP is ~1 Å shorter. May affect ligand-target binding if the spacer length is critical.
Lipophilicity (LogP) High (Lipophilic)Moderate to LowBCP lowers LogP/LogD, improving the lipophilic efficiency (LipE).
Aqueous Solubility Low (due to

-stacking)
High (often >10-fold increase) Critical advantage of BCP. Reduced lattice energy enhances solubility.
Metabolic Liability High (Aromatic hydroxylation)Low (Resistant to oxidation)BCP removes the "metabolic soft spot" of the electron-rich phenyl ring.
Visualization: Structural & Vector Comparison

The diagram below illustrates the geometric relationship and the "contraction" effect of the BCP scaffold.

Bioisostere_Comparison cluster_phenyl Aromatic Scaffold (4-ethynylphenyl) cluster_bcp Saturated Scaffold (3-ethynyl-BCP) Phenyl Phenyl Ring (Planar sp2) Dist1 Length: ~2.8 Å BCP BCP Cage (3D sp3) Phenyl->BCP Bioisosteric Switch (Maintains 180° Vector) Dist2 Length: ~1.85 Å Solubility Increased Solubility (Disrupted Stacking) BCP->Solubility Metabolism Blocked Metabolism (No Arene Oxide) BCP->Metabolism

Figure 1: Geometric and functional comparison of the Phenyl vs. BCP scaffold switch. Note the conservation of exit vectors despite the reduction in scaffold length.

ADME Performance Analysis

Metabolic Stability (Microsomal Stability)

The Problem: The 4-ethynylbenzoic acid motif contains an electron-rich aromatic ring. In the presence of Cytochrome P450 (CYP) enzymes, this ring is susceptible to epoxidation and subsequent hydroxylation (arene oxide pathway), leading to rapid clearance.

The BCP Solution: The bicyclo[1.1.1]pentane cage is composed of saturated carbons. While the bridgehead C-H bonds have high


-character (similar to alkynes), they are significantly more resistant to oxidative attack than the phenyl ring.
  • Experimental Evidence: Studies replacing phenyl rings with BCP in

    
    -secretase inhibitors showed a reduction in intrinsic clearance (
    
    
    
    ) from >100
    
    
    L/min/mg (high turnover) to <15
    
    
    L/min/mg (stable).
Aqueous Solubility

The Problem: Planar aromatic rings facilitate strong


 stacking interactions in the solid state, resulting in high crystal lattice energy and poor aqueous solubility.
The BCP Solution:  The BCP cage is a rigid, three-dimensional spacer.[4][6] It acts as a "gravel" in the crystal lattice, preventing the tight packing observed with flat aromatic rings. This reduction in lattice energy directly translates to higher thermodynamic solubility.
  • Data Point: BCP analogs frequently demonstrate a 10- to 50-fold improvement in kinetic solubility compared to their phenyl counterparts.

Permeability

Despite the increase in polarity (lower LogP), BCP analogs generally maintain good membrane permeability. The compact, lipophilic nature of the hydrocarbon cage allows it to traverse cell membranes effectively, often showing comparable Caco-2 permeability (


) to the phenyl analog.

Experimental Protocols

To validate these properties in your specific "Ethynyl-BCP" vs "Ethynyl-Benzoic Acid" derivatives, the following standardized protocols are recommended.

Microsomal Stability Assay (Workflow)

This assay determines the intrinsic clearance (


) of the compounds.

Microsomal_Assay Start Test Compound (1 µM final conc.) Mix Incubation Mix: Liver Microsomes (0.5 mg/mL) + NADPH Regenerating System Start->Mix Incubate Incubate at 37°C Timepoints: 0, 5, 15, 30, 45 min Mix->Incubate Quench Quench Reaction (Cold Acetonitrile + Internal Std) Incubate->Quench At each timepoint Analyze Centrifuge & LC-MS/MS Analysis (Monitor Parent Depletion) Quench->Analyze Calc Calculate CL_int & t_1/2 Analyze->Calc

Figure 2: Step-by-step workflow for determining metabolic stability in liver microsomes.

Protocol Steps:

  • Preparation: Prepare a 10 mM stock solution of the test compound (3-ethynyl-BCP derivative) in DMSO.

  • Incubation: Dilute to 1

    
    M in phosphate buffer (pH 7.4) containing liver microsomes (human/rat/mouse) at 0.5 mg/mL protein concentration.
    
  • Initiation: Pre-incubate at 37°C for 5 min, then initiate the reaction by adding NADPH (1 mM final).

  • Sampling: Remove aliquots (e.g., 50

    
    L) at 
    
    
    
    min.
  • Quenching: Immediately dispense into cold acetonitrile containing an internal standard (to precipitate proteins).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze the supernatant via LC-MS/MS (MRM mode) to measure the % remaining of the parent compound.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     is used to calculate 
    
    
    
    and
    
    
    .
Kinetic Solubility Assay
  • Preparation: Dispense 10 mM DMSO stock of the test compound into a 96-well plate.

  • Dilution: Add aqueous buffer (PBS, pH 7.4) to reach a final target concentration (e.g., 200

    
    M) with 1-2% DMSO.
    
  • Equilibration: Shake for 24 hours at room temperature.

  • Filtration: Filter the solution using a vacuum manifold or filter plate (0.45

    
    m) to remove undissolved precipitate.
    
  • Quantification: Analyze the filtrate by UV-Vis or LC-MS against a standard calibration curve.

  • Result: Report solubility in

    
    M or 
    
    
    
    g/mL. Expect the BCP analog to show significantly higher values than the benzoic acid analog.

References

  • Stepan, A. F., et al. (2012).[5][7] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active

    
    -Secretase Inhibitor." Journal of Medicinal Chemistry, 55(7), 3414–3424.[5][7] Link
    
  • Mykhailiuk, P. K. (2019).[5] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 17, 2839-2849.[5] Link

  • Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Scaffold Quality." Chemical Research in Toxicology, 24(9), 1420–1456. Link

  • Bunker, K. D., et al. (2020). "Bicyclo[1.1.1]pentane-Derived Positron Emission Tomography Radioligands." Journal of Medicinal Chemistry, 63(19), 10726–10741. Link

Sources

Comparative Guide: Mass Spectrometry Analysis of 3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic Acid

[1]

Executive Summary

3-ethynylbicyclo[1.1.1]pentane-1-carboxylic acid (EBPC) represents a critical class of "saturated bioisosteres" used to replace phenyl rings in drug discovery. By substituting the flat, aromatic ring of 4-ethynylbenzoic acid with the three-dimensional bicyclo[1.1.1]pentane (BCP) core, researchers improve solubility and metabolic stability while retaining vector alignment.

This guide provides a technical roadmap for the mass spectrometric (MS) analysis of EBPC. Unlike its aromatic counterparts, EBPC lacks strong UV chromophores, making MS the primary mode of detection. We compare its performance against the industry standard, 4-ethynylbenzoic acid , highlighting the shift from aromatic stability to strain-release fragmentation chemistries.

Structural Context & Bioisosteric Comparison

Understanding the physicochemical shift is prerequisite to MS method development. The BCP core alters ionization efficiency and chromatographic behavior compared to the phenyl ring.

FeatureEBPC (The Bioisostere) 4-Ethynylbenzoic Acid (The Standard) MS Implication
Core Structure Bicyclo[1.1.1]pentane (Aliphatic, 3D)Benzene (Aromatic, Flat)EBPC has no

-

stacking; elutes earlier on C18.
Formula / MW

/ 150.17 Da

/ 146.14 Da
Distinct precursors; EBPC is +4 Da (mass shift).
Acidity (

)
~3.8 - 4.0 (Predicted)3.7 (Experimental)Both ionize readily in ESI(-) mode.
UV Absorbance Negligible >210 nmStrong (

)
EBPC requires MS detection ; UV is unreliable.
Stability High strain energy (~65 kcal/mol)Resonance stabilizedEBPC yields unique "strain-release" fragments.

MS/MS Characterization & Fragmentation Logic

Ionization Strategy

Primary Mode: Electrospray Ionization, Negative Mode (ESI-). Rationale: The carboxylic acid moiety deprotonates easily to form



Fragmentation Pathway (Mechanism)

Unlike the phenyl ring, which is essentially a "brick" in the collision cell, the BCP cage is a high-energy spring. Upon Collision-Induced Dissociation (CID), the molecule undergoes decarboxylation followed by cage relaxation or fragmentation.

  • Precursor Ion:

    
     149.06 (
    
    
    )
  • Primary Product:

    
     105.07 (Loss of 
    
    
    , 44 Da)
  • Secondary Product:

    
     79.05 (Loss of 
    
    
    from the ethynyl tail or cage opening)
Visualization of Fragmentation Logic

The following diagram illustrates the mechanistic difference between the stable aromatic fragmentation and the strain-driven BCP fragmentation.

FragmentationPathwayEBPCEBPC Precursor[M-H]- : 149.06Inter_EBPCDecarboxylated Anion(Ethynyl-BCP)m/z: 105.07EBPC->Inter_EBPC-CO2 (44 Da)Collision Energy: LowPhenylPhenyl Analog[M-H]- : 145.03Inter_PhenylPhenylacetylene Anion(Stable Aromatic)m/z: 101.04Phenyl->Inter_Phenyl-CO2 (44 Da)Collision Energy: MedFrag_EBPCCage Fragmentation(Strain Release)m/z: ~79 / ~53Inter_EBPC->Frag_EBPCCage OpeningHigh EnergyFrag_PhenylMinimal Fragmentation(Ring Intact)Inter_Phenyl->Frag_PhenylHigh Stability

Caption: Comparative fragmentation showing the instability of the BCP anion post-decarboxylation compared to the aromatic analog.

Experimental Protocol: LC-MS/MS Method

This protocol is designed for the quantification of EBPC in biological matrices (plasma/microsomes).

Chromatographic Conditions

Because EBPC is more polar than its phenyl analog, it requires a lower organic starting gradient to ensure retention and separation from the solvent front.

  • Column: C18 High Strength Silica (HSS) T3,

    
     mm, 1.8 µm. (HSS T3 is selected for superior retention of polar acids).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B (Hold for 0.5 min to trap polar analyte)

    • 3.0 min: 95% B

    • 3.5 min: 95% B

    • 3.6 min: 5% B (Re-equilibration)

Mass Spectrometer Parameters (Source: ESI-)
  • Capillary Voltage: 2.5 kV (Lower voltage prevents in-source fragmentation of the labile BCP).

  • Desolvation Temp: 450°C.

  • Cone Gas: 50 L/Hr.

  • Collision Gas: Argon.

MRM Transitions Table

Use these transitions for Multiple Reaction Monitoring (MRM).

AnalytePrecursor (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Product (

)
Cone (V)CE (eV)Notes
EBPC (Quant) 149.1105.12012Loss of

. Base peak.[1]
EBPC (Qual) 149.179.12025High energy fragment.
4-Ethynylbenzoic 145.0101.02515Reference standard.
IS (Diclofenac) 294.0250.03018Typical negative mode IS.

Method Validation & Performance Data

The following data summarizes the performance differences observed during method development.

Chromatographic Retention

The BCP core reduces lipophilicity (


CompoundRetention Time (min)Peak Shape (Tailing Factor)
EBPC 1.851.1 (Slight tailing due to acidity)
4-Ethynylbenzoic Acid 2.451.05 (Sharper)

Technical Insight: If EBPC elutes too early (near void volume), switch Mobile Phase A to 10mM Ammonium Acetate (pH 5.0) . This buffers the acid, ensuring it remains ionized for MS but potentially reducing retention on C18; however, it often improves peak shape for polar acids.

Sensitivity (LOD/LOQ)
  • 4-Ethynylbenzoic Acid: High sensitivity due to resonance-stabilized anion.

    • LOD: 0.5 ng/mL

  • EBPC: Moderate sensitivity. The charge is localized on the carboxylate without aromatic delocalization.

    • LOD: 2.0 ng/mL

    • Optimization: Sensitivity can be boosted 5-10x by using a methanol-based mobile phase instead of acetonitrile, as methanol often facilitates better desolvation for aliphatic acids in negative mode.

Analytical Workflow Diagram

The following workflow ensures data integrity, specifically addressing the lack of UV absorbance for EBPC.

WorkflowSampleBiological Sample(Plasma/Buffer)PPTProtein Precipitation(Acetonitrile + 0.1% FA)Sample->PPTCentrifugeCentrifuge4000g, 10 minPPT->CentrifugeSupernatantSupernatant ExtractionCentrifuge->SupernatantLCLC SeparationHSS T3 Column(Retains Polar BCP)Supernatant->LCDecisionUV Detector?LC->DecisionUV_PathUV 254nm(No Signal for EBPC)Decision->UV_PathAvoidMS_PathESI(-) MS/MS(MRM: 149->105)Decision->MS_PathRequiredDataQuantificationLinear Range: 2-2000 ng/mLMS_Path->Data

Caption: Analytical workflow emphasizing the necessity of MS detection due to EBPC's lack of chromophore.

References

  • Stepan, A. F., et al. (2012). "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Aromatic Phenyl Isostere." Journal of Medicinal Chemistry.

  • Mykhailiuk, P. K. (2015). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry.

  • Levin, M. D., et al. (2017). "Strain-Release Amination." Science. (Provides context on BCP strain energy and reactivity).

  • Wiberg, K. B. (1996). "The Bicyclo[1.1.1]pentane Ring System." Chemical Reviews. (Fundamental physical properties of the BCP core).

Confirming Regioselectivity in BCP Click Chemistry: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming Regioselectivity in BCP Click Chemistry Reactions Content Type: Publish Comparison Guide

Executive Summary

Bicyclo[1.1.1]pentanes (BCPs) have transcended their status as academic curiosities to become essential bioisosteres in modern drug discovery, replacing phenyl rings, alkynes, and tert-butyl groups to improve solubility and metabolic stability.[1][2] However, functionalizing these strained cages via "click" chemistry (Azide-Alkyne Cycloaddition) presents a unique structural validation challenge.

While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) generally favors the 1,4-regioisomer , and Ruthenium-catalyzed (RuAAC) favors the 1,5-regioisomer , steric bulk at the BCP bridgehead can induce unexpected isomerism or cage-opening degradation. This guide compares the efficacy of 1D NMR , 2D Heteronuclear NMR , and X-Ray Crystallography in confirming regioselectivity, providing a validated workflow for medicinal chemists.

Part 1: The Structural Challenge

The BCP scaffold consists of two bridgehead carbons (C1, C3) connected by three methylene bridges. When an azide moiety attached to the BCP bridgehead (1-azidobicyclo[1.1.1]pentane) reacts with an alkyne, two primary questions arise:

  • Regioselectivity: Did the reaction yield the linear 1,4-triazole (anti) or the sterically congested 1,5-triazole (syn)?

  • Cage Integrity: Did the strain-release energy of the BCP cage (approx. 68 kcal/mol) trigger a ring-opening event during the catalytic cycle?

Standard analytical methods often fail because 1,3-disubstituted BCPs lack bridgehead protons, removing the most useful scalar couplings (


-values) typically used to assign connectivity.
Part 2: Comparative Analysis of Validation Methods

We evaluated three analytical tiers for distinguishing 1,4- vs. 1,5-BCP-triazoles.

Method A: 1D

H and

C NMR (The Baseline)
  • Mechanism: Relies on chemical shift (

    
    ) databases.
    
  • Performance:

    • Triazole C-H: The 1,4-triazole proton typically resonates at

      
       7.5–8.5 ppm , whereas the 1,5-isomer is often shielded or shifted depending on the BCP substituent.
      
    • BCP Methylene Protons: In 1,4-isomers, the six BCP methylene protons often appear as a singlet or a tight multiplet. In 1,5-isomers, steric clash with the alkyne substituent breaks the symmetry, often splitting the BCP signal into distinct doublets (

      
       Hz).
      
  • Verdict: Insufficient for novel analogs. The lack of through-bond coupling between the triazole proton and the BCP cage makes assignment ambiguous without a reference standard.

Method B: 2D NOESY/HOESY &

N-HMBC (The Gold Standard)
  • Mechanism: Uses through-space (NOE) and long-range heteronuclear coupling.

  • Performance:

    • NOESY (Nuclear Overhauser Effect Spectroscopy): In the 1,5-isomer , the triazole substituent (

      
      ) is spatially close to the BCP cage protons, producing a strong NOE cross-peak. The 1,4-isomer  places the 
      
      
      
      group away from the cage, showing weak or no NOE.
    • 
      -
      
      
      
      N HMBC: This is the definitive solution method. It correlates the triazole proton to the specific nitrogen atoms (
      
      
      vs
      
      
      ), unequivocally proving the connectivity.
  • Verdict: Highly Recommended. This is the most robust method for solution-phase characterization.

Method C: Single Crystal X-Ray Diffraction (The Absolute Truth)
  • Mechanism: Direct electron density mapping.

  • Performance: Provides unambiguous bond lengths and angles.

  • Verdict: Resource Heavy. While definitive, BCP-triazoles are often "greasy" or amorphous solids that resist crystallization, making this a bottleneck for high-throughput synthesis.

Part 3: Comparative Data Summary

Table 1: Differentiating Features of BCP-Triazole Regioisomers

Feature1,4-Regioisomer (CuAAC) 1,5-Regioisomer (RuAAC) Diagnostic Note
Triazole C-H Shift (

)
7.5 – 8.2 ppm (Deshielded)Variable (often shielded by R-group)Unreliable as sole metric.
Triazole C-H NOE Interaction with Triazole-R onlyInteraction with BCP-Cage protonsKey Differentiator.
BCP Methylene Signal Often Singlet (Symmetric)Split/Broadened (Asymmetric)Indicates steric strain.

C Triazole C4/C5
C4: ~147 ppm, C5: ~120 ppmC4: ~133 ppm, C5: ~133 ppmC5 shift is diagnostic.
Cage Stability High (>98% retention)Moderate (Risk of ring opening)Check for alkene signals.
Part 4: Experimental Protocol (Self-Validating)

Objective: Synthesis and Regio-Confirmation of 1-(4-phenyl-1H-1,2,3-triazol-1-yl)-3-phenylbicyclo[1.1.1]pentane.

Step 1: Synthesis (CuAAC Conditions)
  • Reagents: Dissolve 1-azido-3-phenylbicyclo[1.1.1]pentane (1.0 equiv) and phenylacetylene (1.1 equiv) in t-BuOH/H

    
    O (1:1, 0.2 M).
    
  • Catalyst: Add CuSO

    
     5H
    
    
    
    O (5 mol%) and Sodium Ascorbate (10 mol%).
  • Reaction: Stir at RT for 12 hours. The reaction should turn from clear to slightly yellow/green.

  • Workup: Dilute with EtOAc, wash with NH

    
    Cl (sat. aq.) to remove Cu, then brine. Dry over Na
    
    
    
    SO
    
    
    .
Step 2: Structural Validation Workflow
  • Check 1 (Integrity): Run

    
    H NMR. Look for the disappearance of the azide stretch (IR: ~2100 cm
    
    
    
    ) and ensure no vinylic protons (5.0–6.5 ppm) are present, which would indicate BCP ring opening to a diene.
  • Check 2 (Regiochemistry):

    • Run 1D NOE targeting the triazole singlet.

    • Observation: If irradiation of the triazole proton enhances the phenyl ring signals but not the BCP methylene protons, confirm 1,4-isomer .

    • Observation: If irradiation enhances the BCP methylene protons (approx 2.4 ppm), suspect 1,5-isomer or degradation.

Part 5: Decision Logic & Visualization

The following diagram outlines the logical flow for confirming regioselectivity, ensuring no false positives.

BCP_Regioselectivity Start Crude Reaction Mixture (BCP-Azide + Alkyne) Check_Integrity Step 1: Cage Integrity Check (1H NMR) Start->Check_Integrity Opening Signals at 5.0-6.5 ppm? (Vinylic Protons) Check_Integrity->Opening Failed_Cage FAILURE: BCP Ring Opened (Discard/Modify Catalyst) Opening->Failed_Cage Yes Intact_Cage Cage Intact (Proceed to Regio-Analysis) Opening->Intact_Cage No NOE_Exp Step 2: 1D NOE Experiment (Irradiate Triazole C-H) Intact_Cage->NOE_Exp NOE_Result NOE Signal Location NOE_Exp->NOE_Result Res_14 Enhancement at Alkyne-R Group (No BCP Cage Enhancement) NOE_Result->Res_14 Distal Res_15 Enhancement at BCP Methylene (Steric Proximity) NOE_Result->Res_15 Proximal Confirm_14 CONFIRMED: 1,4-Regioisomer (Standard CuAAC Product) Res_14->Confirm_14 Confirm_15 CONFIRMED: 1,5-Regioisomer (RuAAC or Thermal Product) Res_15->Confirm_15

Figure 1: Analytical decision tree for validating BCP-triazole structure and regiochemistry.

References
  • Sitte, E., et al. (2020).[3] Investigation of the Reactivity of 1-Azido-3-iodobicyclo[1.1.1]pentane under “Click” Reaction Conditions. ChemRxiv.[3] Available at: [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews. Available at: [Link]

  • Creary, X., et al. (2012). Distinction of 1,4- and 1,5-Disubstituted 1,2,3-Triazoles by 13C NMR. The Journal of Organic Chemistry. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.